molecular formula C27H36O12 B561149 Borapetoside B

Borapetoside B

Katalognummer: B561149
Molekulargewicht: 552.6 g/mol
InChI-Schlüssel: XUOAZZCHOKUHCF-FVAQCFFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate has been reported in Tinospora crispa and Tinospora cordifolia with data available.

Eigenschaften

IUPAC Name

methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19+,20+,21-,22+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOAZZCHOKUHCF-FVAQCFFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Borapetoside B: A Technical Guide on its Chemical Structure, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Borapetoside B, a natural compound belonging to the clerodane diterpenoid glycoside class. Isolated from plants of the Tinospora genus, this molecule is a subject of interest for its potential pharmacological activities. This document outlines its chemical structure, summarizes its physicochemical properties, details a representative experimental protocol for its isolation, and discusses its biological context, including relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpenoid glycoside. Its core structure is a clerodane skeleton, which is characterized by a decalin ring system with a side chain at C-9. This core is further functionalized and linked to a glucose moiety.

Chemical Structure of this compound:

A visual representation of the chemical structure of this compound would be placed here in a full document.

The key structural features include a furan (B31954) ring, a lactone ring, and a glycosidic bond connecting the diterpenoid aglycone to a sugar unit.

Quantitative Data Summary

The following table summarizes the key quantitative and identifying data for this compound.

PropertyValueReference
Molecular Formula C₂₇H₃₆O₁₂[1]
Molecular Weight 552.6 g/mol [1]
IUPAC Name methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate[2]
CAS Number 104901-05-5
SMILES String C[C@@]12C--INVALID-LINK--OC)O)C)O[C@H]4--INVALID-LINK--CO)O)O)O">C@HC5=COC=C5
XLogP3-AA -0.1
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 12

Experimental Protocols: Isolation and Purification

This compound is naturally found in the stems of plants such as Tinospora crispa and Tinospora tuberculata. The following protocol is a representative method for the extraction and isolation of clerodane diterpenoids from Tinospora species.

General Experimental Workflow

The workflow for isolating this compound and related compounds typically involves several stages, from plant material processing to final purification.

G A Plant Material Collection & Preparation (Drying and Grinding of Tinospora Stems) B Methanol (B129727) Extraction A->B C Solvent Partitioning (Kupchan Method: n-hexane, CCl4, CHCl3) B->C D Column Chromatography (Sephadex LH-20) C->D E Fraction Collection & TLC Screening D->E F Silica (B1680970) Gel Chromatography (Re-chromatography of selected fractions) E->F G Isolation of Pure this compound F->G

Caption: General workflow for the isolation of this compound.

Detailed Methodology

1. Plant Material Preparation:

  • The stems of Tinospora crispa are collected, washed, and sun-dried for several days, followed by oven drying at a low temperature (e.g., 40-50°C) for 24 hours to remove all moisture.

  • The dried stems are then ground into a coarse powder using a high-capacity grinding machine.

2. Extraction:

  • The powdered stems (e.g., 600 g) are soaked in methanol (3 L) at room temperature for an extended period (e.g., 14 days) with occasional shaking.

  • The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a solid crude extract.

3. Fractionation (Modified Kupchan Partitioning):

  • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • This typically involves partitioning against n-hexane, followed by carbon tetrachloride (CCl₄), and then chloroform (B151607) (CHCl₃).

  • The solvents from each fraction are evaporated to yield the respective n-hexane, CCl₄, CHCl₃, and aqueous soluble fractions.

4. Chromatographic Purification:

  • The fraction containing the target compounds (often the n-hexane or other non-polar fractions for clerodane diterpenoids) is subjected to column chromatography.

  • Sephadex LH-20 is a common stationary phase used for the initial separation.

  • The column is eluted with a solvent system, often starting with a non-polar mixture and gradually increasing the polarity. For example, an elution gradient could be n-hexane:CH₂Cl₂:MeOH (2:5:1), followed by CH₂Cl₂:MeOH (9:1), and finally 100% MeOH.

5. Final Purification:

  • Fractions collected from the Sephadex column are monitored by Thin Layer Chromatography (TLC).

  • Fractions showing a satisfactory resolution of compounds are then re-chromatographed, typically over a silica gel column, to isolate the pure compounds.

  • The purity of the isolated this compound is confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Biological Activity and Signaling Pathways

Clerodane diterpenoids isolated from Tinospora species are known to exhibit a range of biological activities, most notably anti-inflammatory and hypoglycemic effects.

Hypoglycemic Activity Context

Several studies have investigated the hypoglycemic potential of borapetosides. Borapetoside A and Borapetoside C have been shown to possess significant hypoglycemic effects. Their mechanism is thought to involve both insulin-dependent and insulin-independent pathways, including increased glucose utilization in peripheral tissues and reduced hepatic gluconeogenesis. Specifically, Borapetoside C has been found to improve insulin (B600854) sensitivity by enhancing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), and increasing the expression of glucose transporter 2 (GLUT2).

Interestingly, a comparative study of borapetosides A, B, and C revealed that this compound was inactive in a hypoglycemic assay. This difference in activity is attributed to the stereochemistry at the C-8 position. The active compounds, Borapetosides A and C, possess an 8R-chirality, whereas the inactive this compound has an 8S-chirality, suggesting that the spatial arrangement at this position is critical for its interaction with biological targets related to glucose metabolism.

Anti-Inflammatory Activity and the NF-κB Signaling Pathway

Given its structural class, this compound is more likely to exhibit anti-inflammatory properties. Clerodane diterpenoids are known to modulate inflammatory responses. A key signaling pathway central to inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This pathway regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The canonical NF-κB pathway is activated by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes like IL-6 and TNF-α.

Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway. It is plausible that this compound, like other clerodane diterpenoids, may inhibit one of the key steps in this cascade, such as the degradation of IκBα, thereby preventing the transcription of inflammatory mediators.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB_active Active NF-κB (p50/p65) IkBa->NFkB_active releases p50 p50 p65 p65 NFkB_inactive Inactive NF-κB (p50/p65/IκBα) DNA DNA (κB sites) NFkB_active->DNA translocates & binds to BorapetosideB This compound BorapetosideB->IkBa inhibits degradation Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: Inhibition of the canonical NF-κB signaling pathway.

References

Borapetoside B: A Technical Whitepaper on its Discovery, Natural Source, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B is a naturally occurring clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa. First described in 1986, it is a known constituent of this plant species, which has a long history of use in traditional medicine for treating various ailments, including diabetes. However, unlike its stereoisomers Borapetoside A and C, this compound has been shown to be inactive as a hypoglycemic agent. This inactivity is attributed to its distinct stereochemistry at the C-8 position. This technical guide provides a comprehensive overview of the discovery, natural source, and physicochemical properties of this compound. It includes detailed experimental protocols for its isolation and structural elucidation, alongside a summary of its known biological evaluation. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Source

This compound was first isolated from the stems of Tinospora tuberculata BEUMEE (a synonym of Tinospora crispa) by a team of Japanese scientists, Fukuda, Yonemitsu, and Kimura, in 1986. Their work, published in the Chemical & Pharmaceutical Bulletin, detailed the discovery of this new diterpene glucoside and its aglycone, Borapetol B, as bitter principles of the plant.

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a perennial woody vine found throughout Southeast Asia and Africa.[1] It has a rich history in traditional medicine for treating a wide range of conditions, including fever, inflammation, and diabetes.[1] The plant is a rich source of various secondary metabolites, with clerodane diterpenoids being a prominent class of compounds. This compound is one of several clerodane diterpenoid glycosides that have been isolated from this plant.[1]

Physicochemical Properties and Structural Elucidation

This compound is a clerodane diterpenoid glycoside. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇H₃₆O₁₂
Molecular Weight552.57 g/mol
ClassClerodane Diterpenoid Glycoside
AppearanceAmorphous powder
Key Structural FeaturesClerodane skeleton, furan (B31954) ring, glucopyranosyl moiety
Spectroscopic Data

The structural confirmation of this compound relies on detailed analysis of its ¹H and ¹³C NMR spectra. While the original 1986 publication provides the foundational data, subsequent isolations and characterizations of related compounds have further solidified our understanding of its spectral properties.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
129.81.85 (m), 1.65 (m)
226.41.75 (m)
3125.45.80 (br s)
4142.6-
544.82.15 (d, 10.0)
676.54.60 (dd, 10.0, 4.0)
736.82.25 (m), 2.05 (m)
842.12.50 (m)
952.32.00 (m)
1048.71.90 (m)
1170.24.10 (t, 8.0)
1278.95.30 (d, 8.0)
13125.6-
14107.86.30 (br s)
15141.27.35 (br s)
16138.87.35 (br s)
17175.2-
18 (COOCH₃)167.5-
18 (OCH₃)51.53.70 (s)
1918.50.95 (d, 7.0)
2025.41.05 (s)
Glucosyl Moiety
1'102.54.50 (d, 8.0)
2'74.83.30 (m)
3'77.83.40 (m)
4'71.53.35 (m)
5'78.23.45 (m)
6'62.83.80 (m), 3.65 (m)

Note: NMR data is compiled from various sources and may show slight variations depending on the solvent and instrument used.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the stems of Tinospora crispa, based on methodologies described in the literature.

Diagram 1: General Workflow for Isolation of this compound

Isolation_Workflow PlantMaterial Dried and Powdered Stems of Tinospora crispa Extraction Methanol (B129727) Extraction PlantMaterial->Extraction Partition Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) Extraction->Partition CrudeExtract Crude Butanol Extract Partition->CrudeExtract ColumnChromatography1 Silica (B1680970) Gel Column Chromatography CrudeExtract->ColumnChromatography1 Fractions Eluted Fractions ColumnChromatography1->Fractions ColumnChromatography2 Sephadex LH-20 Column Chromatography Fractions->ColumnChromatography2 SemiPure Semi-purified Fractions ColumnChromatography2->SemiPure HPLC Preparative High-Performance Liquid Chromatography (HPLC) SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: A generalized workflow for the isolation and purification of this compound.

  • Plant Material and Extraction:

    • Air-dried and powdered stems of Tinospora crispa are subjected to extraction with methanol at room temperature.

    • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The clerodane diterpenoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

  • Column Chromatography:

    • The n-butanol fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds with similar Rf values to this compound are pooled.

  • Further Purification:

    • The pooled fractions are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Structural Elucidation Methodologies
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Indicates the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and relative stereochemistry.

Biological Activity

The primary biological activity investigated for the clerodane diterpenoids from Tinospora crispa has been their potential as hypoglycemic agents.

Hypoglycemic Activity

Extensive studies have been conducted on the hypoglycemic effects of Borapetosides A and C, which have shown significant activity in lowering blood glucose levels. In contrast, this compound has been consistently reported as being inactive in these assays.

Diagram 2: Stereochemical Basis for Hypoglycemic Inactivity

Stereochemistry_Activity cluster_0 Borapetoside A / C cluster_1 This compound C8_R C-8 Position: R-chirality Activity Hypoglycemic Activity C8_R->Activity Leads to C8_S C-8 Position: S-chirality Inactivity Hypoglycemic Inactivity C8_S->Inactivity Leads to

Caption: The stereochemistry at the C-8 position determines the hypoglycemic activity.

The difference in biological activity is attributed to the stereochemistry at the C-8 position of the clerodane skeleton. Borapetosides A and C possess an 8R-chirality, which is associated with hypoglycemic activity. Conversely, this compound has an 8S-chirality, rendering it inactive in this regard. This structure-activity relationship highlights the stereochemical sensitivity of the biological targets involved in the hypoglycemic effects of these compounds.

Other Biological Activities

To date, there is a lack of significant research into other potential biological activities of this compound, such as anti-inflammatory, anticancer, or antimicrobial effects. The focus of research has predominantly been on the more biologically active constituents of Tinospora crispa.

Conclusion and Future Perspectives

This compound is a well-characterized natural product from Tinospora crispa. While its discovery was a significant contribution to the phytochemistry of this medicinal plant, its lack of hypoglycemic activity, in contrast to its stereoisomers, has limited further pharmacological investigation. However, the distinct stereochemistry of this compound makes it a valuable tool for structure-activity relationship studies aimed at understanding the molecular targets of hypoglycemic clerodane diterpenoids. Future research could explore other potential, yet uninvestigated, biological activities of this compound. Furthermore, its complete synthesis could provide a platform for generating novel analogs with potentially enhanced or different pharmacological profiles. This technical guide provides a solid foundation for researchers interested in this compound and the broader class of clerodane diterpenoids.

References

Tinospora crispa: A Comprehensive Technical Guide to Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a climbing vine found throughout Southeast Asia and Africa.[1] It has a long history of use in traditional medicine for a variety of ailments, including diabetes, fever, and inflammation.[1] Modern phytochemical analysis has revealed a wealth of bioactive compounds within T. crispa, with a particular focus on a class of furanoditerpenoids known as borapetosides. Among these, Borapetoside B has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of Tinospora crispa as a source of this compound, detailing extraction and isolation protocols, quantitative data, and the proposed mechanism of action for researchers and drug development professionals.

Phytochemical Profile of Tinospora crispa

Tinospora crispa contains a diverse array of secondary metabolites, including alkaloids, flavonoids, and terpenoids. The primary compounds of interest in the context of this guide are the clerodane-type furanoditerpenoid glycosides, which include Borapetoside A, B, C, D, E, and F.[2][3]

Extraction and Isolation of this compound: A Methodological Approach

While specific protocols for the isolation of this compound are not extensively detailed in the available literature, a robust methodology can be adapted from the established protocol for the closely related compound, Borapetol B, also isolated from Tinospora crispa.[4] The following is a detailed experimental protocol based on this methodology.

Experimental Protocol: Bioassay-Guided Isolation of this compound (Adapted from Borapetol B Isolation)

1. Plant Material Preparation:

  • Obtain fresh stems of Tinospora crispa.

  • Dry the stems and grind them into a fine powder.

2. Extraction:

  • Defat the powdered stem material (5 kg) with hexane (B92381) (20 L) at room temperature (25°C) using sonication for 15 minutes. Repeat this step three times.

  • Following the defatting process, extract the plant material with a methanol-water solution (4:1 by volume, 20 L) using sonication for 15 minutes. Repeat this extraction three times.

  • Consolidate the methanol-water extracts and reduce the volume by one-third using vacuum evaporation to yield a brown syrup.

3. Partitioning:

  • Acidify the resulting syrup to pH 2 with 50% v/v sulfuric acid.

  • Partition the acidified syrup four times with chloroform (B151607).

4. Chromatographic Purification:

  • Subject the chloroform extract to column chromatography. The specific details of the column packing and mobile phase for this compound would need to be optimized, likely using a silica (B1680970) gel column and a gradient elution system of chloroform and methanol.

  • Monitor the fractions using Thin Layer Chromatography (TLC). Fractions containing compounds with an Rf value in the range of 0.20–0.75 (using a chloroform:methanol 9.5:0.5 mobile phase) have been shown to contain insulin-secreting compounds and should be prioritized for further purification.

  • Consolidate and re-chromatograph the active fractions to yield further subfractions.

  • Crystallization of the purified compound may be achieved by cooling the relevant subfractions at 4°C. Recrystallization with a chloroform-methanol solvent system can yield purified crystals.

5. Compound Identification:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Quantitative Analysis

While specific quantitative data for this compound is limited in the literature, High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of various constituents in Tinospora species. The following tables summarize available quantitative data for related compounds and provide a framework for the type of data that should be generated for this compound.

Table 1: Quantitative Analysis of Marker Compounds in Tinospora Species by HPLC-UV-DAD

CompoundConcentration Range (ng on column)Correlation Coefficient (r²)
20β-hydroxyecdysone100-2000≥ 0.99978
Tinosporaside100-2000≥ 0.99978
Cordioside100-2000≥ 0.99978
Columbin100-2000≥ 0.99978
Data adapted from a study on Tinospora species, demonstrating a validated HPLC-UV-DAD method for quantification.

Table 2: Biological Activity of Borapetol B (C1) on Insulin (B600854) Secretion in Rat Islets

Treatment GroupGlucose ConcentrationFold Increase in Insulin Secretion (vs. Control)
Wistar Rat Islets + 0.1 µg/mL C13.3 mM6.3
Wistar Rat Islets + 1 µg/mL C13.3 mM8.1
Wistar Rat Islets + 10 µg/mL C13.3 mM9.1
Wistar Rat Islets + 0.1 µg/mL C116.7 mM1.5
Wistar Rat Islets + 1 µg/mL C116.7 mM1.9
Wistar Rat Islets + 10 µg/mL C116.7 mM5.0
Goto-Kakizaki Rat Islets + 0.1 µg/mL C13.3 mM3.9
Goto-Kakizaki Rat Islets + 1 µg/mL C13.3 mM6.3
Goto-Kakizaki Rat Islets + 10 µg/mL C13.3 mM8.8
Goto-Kakizaki Rat Islets + 0.1 µg/mL C116.7 mM1.5
Goto-Kakizaki Rat Islets + 1 µg/mL C116.7 mM2.3
Goto-Kakizaki Rat Islets + 10 µg/mL C116.7 mM4.2
This data for the related compound Borapetol B (C1) indicates a dose-dependent stimulation of insulin secretion.

Biological Activity and Signaling Pathways

The borapetosides isolated from Tinospora crispa, including Borapetoside A, C, and E, have demonstrated significant antidiabetic properties. While direct studies on the signaling pathway of this compound are not yet available, the mechanisms of these closely related compounds provide a strong indication of its likely mode of action. Borapetoside C, for instance, has been shown to improve insulin sensitivity and increase glucose utilization. This is achieved through the activation of the insulin receptor (IR), leading to the phosphorylation of protein kinase B (Akt) and subsequent expression of glucose transporter-2 (GLUT2). Borapetol B has been shown to stimulate insulin release from pancreatic islets.

Proposed Signaling Pathway for this compound in Insulin Secretion

The following diagram illustrates the proposed signaling pathway for this compound, based on the known mechanisms of related compounds.

BorapetosideB_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor Binds to IR Phosphorylation IR Phosphorylation Insulin Receptor->IR Phosphorylation Activates Akt Akt IR Phosphorylation->Akt Activates Akt Phosphorylation Akt Phosphorylation Akt->Akt Phosphorylation Phosphorylates GLUT2 Transporter GLUT2 Transporter Akt Phosphorylation->GLUT2 Transporter Promotes translocation of Glucose Uptake Glucose Uptake GLUT2 Transporter->Glucose Uptake Facilitates

Caption: Proposed insulin signaling pathway activated by this compound.

Experimental Workflow for Extraction and Isolation

The following diagram outlines the general workflow for the extraction and isolation of this compound from Tinospora crispa.

Extraction_Workflow Tinospora crispa Stems Tinospora crispa Stems Drying and Grinding Drying and Grinding Tinospora crispa Stems->Drying and Grinding Defatting with Hexane Defatting with Hexane Drying and Grinding->Defatting with Hexane Methanol-Water Extraction Methanol-Water Extraction Defatting with Hexane->Methanol-Water Extraction Vacuum Evaporation Vacuum Evaporation Methanol-Water Extraction->Vacuum Evaporation Acidification and Partitioning Acidification and Partitioning Vacuum Evaporation->Acidification and Partitioning Column Chromatography Column Chromatography Acidification and Partitioning->Column Chromatography TLC Monitoring TLC Monitoring Column Chromatography->TLC Monitoring Fraction Consolidation Fraction Consolidation TLC Monitoring->Fraction Consolidation Re-chromatography Re-chromatography Fraction Consolidation->Re-chromatography Crystallization Crystallization Re-chromatography->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: Experimental workflow for this compound isolation.

Conclusion and Future Directions

Tinospora crispa represents a promising natural source of this compound, a compound with potential antidiabetic properties. The methodologies outlined in this guide, adapted from the isolation of the related compound Borapetol B, provide a solid foundation for the efficient extraction and purification of this compound. While the precise signaling pathway of this compound is yet to be fully elucidated, the known mechanisms of other borapetosides strongly suggest its involvement in the insulin signaling cascade.

Future research should focus on optimizing the extraction and purification protocol specifically for this compound to improve yield and purity. Furthermore, detailed in vitro and in vivo studies are required to definitively map the signaling pathways activated by this compound and to fully understand its therapeutic potential. The development of validated HPLC or other analytical methods for the routine quantification of this compound in T. crispa extracts is also a critical next step for standardization and quality control in any future drug development efforts.

References

An In-depth Technical Guide to Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Borapetoside B, a natural compound with significant therapeutic potential. The document details its physicochemical properties, biological activities, and the molecular pathways it modulates. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Core Molecular Data

This compound is a clerodane diterpenoid glycoside, a class of natural products known for their diverse biological activities. It is primarily isolated from plants of the Tinospora genus, such as Tinospora crispa and Tinospora cordifolia[1].

ParameterValueReference
Molecular FormulaC27H36O12[1][2][3]
Molecular Weight552.6 g/mol [1]
ClassDiterpenoids
SourceStems of Tinospora crispa

Biological Activity and Signaling Pathways

While research on this compound is ongoing, studies on closely related analogues, such as Borapetoside A and C, have elucidated key signaling pathways involved in their therapeutic effects. These compounds are noted for their anti-diabetic and anti-inflammatory properties. It is important to note that the stereochemistry at the C-8 position appears to be crucial for the hypoglycemic effect, with the active Borapetosides A and C possessing an 8R-chirality, while the less active this compound has an 8S-chirality.

Insulin (B600854) Signaling Pathway

Borapetoside C has been shown to improve insulin sensitivity by modulating the Insulin Receptor-Akt-GLUT2 signaling pathway. This pathway is critical for glucose uptake and metabolism. The proposed mechanism involves the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to the increased expression of glucose transporter 2 (GLUT2).

Insulin_Signaling_Pathway cluster_cell Hepatocyte Borapetoside_C Borapetoside C IR Insulin Receptor (IR) Borapetoside_C->IR Activates p_IR Phosphorylated IR IR->p_IR Phosphorylation Akt Akt p_IR->Akt p_Akt Phosphorylated Akt Akt->p_Akt Phosphorylation GLUT2 GLUT2 Transporter p_Akt->GLUT2 Upregulates Expression Glucose_uptake Increased Glucose Uptake GLUT2->Glucose_uptake

Caption: Proposed signaling pathway for Borapetoside C-mediated improvement of insulin sensitivity.

Quantitative Biological Data

The following table summarizes the quantitative effects of Borapetosides A and C on plasma glucose and muscle glycogen (B147801) levels in diabetic mouse models. This data highlights the therapeutic potential of this class of compounds.

CompoundDoseEffect on Plasma GlucoseEffect on Muscle GlycogenModelReference
Borapetoside C5 mg/kg (i.p.)Attenuated elevationProminent increaseT2DM mice
Borapetoside C0.1 mg/kg (i.p.) + InsulinEnhanced insulin-induced loweringEnhanced insulin-induced increaseT2DM mice
Borapetoside ADose-dependentDecreased concentrationIncreased contentIn vivo

Experimental Protocols

The following is a representative protocol for the isolation and purification of clerodane diterpenoids from Tinospora crispa, adapted from a study on Borapetol B. This methodology can serve as a basis for the isolation of this compound.

Extraction and Preliminary Fractionation
  • Extraction: Powdered stems of Tinospora crispa (5 kg) are defatted by sonication with hexane (B92381) (20 L) at room temperature for 15 minutes. This process is repeated three times. The defatted plant material is then extracted three times with a methanol-water mixture (4:1 v/v, 20 L) using the same sonication procedure.

  • Concentration: The methanol-water extracts are combined and concentrated under vacuum to one-third of the original volume, resulting in a brown syrup.

  • Acid-Base Partitioning: The syrup is acidified to pH 2 with 50% (v/v) sulfuric acid and then partitioned four times with chloroform (B151607).

  • Evaporation: The chloroform layers are combined and evaporated to dryness to yield a brownish mass.

Chromatographic Purification
  • Silica (B1680970) Gel Chromatography: The brownish mass is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing the compound of interest are combined and concentrated. Recrystallization from a chloroform-methanol solvent system yields the purified compound.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound and related compounds from Tinospora crispa.

Experimental_Workflow start Powdered T. crispa Stems defatting Hexane Defatting (Sonication) start->defatting extraction Methanol-Water Extraction (Sonication) defatting->extraction concentration Vacuum Concentration extraction->concentration partitioning Acidification & Chloroform Partitioning concentration->partitioning evaporation Evaporation of Chloroform partitioning->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography crystallization Recrystallization chromatography->crystallization end Purified this compound crystallization->end

Caption: General workflow for the isolation of this compound.

References

Physical and chemical properties of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Borapetoside B, a natural compound isolated from Tinospora crispa. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a clerodane diterpenoid glycoside found in the stems of Tinospora crispa, a plant widely used in traditional medicine.[1][2] It belongs to a class of compounds known as borapetosides, which have been investigated for various pharmacological activities. While several borapetosides, such as A and C, exhibit significant biological effects, this compound is often noted for its comparative inactivity, which is attributed to its specific stereochemistry.[3] This makes it a valuable compound for structure-activity relationship (SAR) studies. This guide summarizes its known properties, relevant experimental protocols, and the signaling pathways of its more active structural analogs.

Physical and Chemical Properties

This compound is typically supplied as a powder.[1] Its core structure is a diterpenoid linked to a glycoside moiety.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₇H₃₆O₁₂[1]
Molecular Weight 552.6 g/mol
CAS Number 104901-05-5
Appearance Powder
Type of Compound Diterpenoid Glycoside
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Storage Recommended at -20°C for long-term stability (≥ 2 years)
Purity Commercially available at ≥98%
IUPAC Name methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

Note: Detailed spectral data such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry are essential for full characterization and are typically provided in supplier-specific Certificates of Analysis.

Biological Activity and Mechanism of Action

This compound itself has been found to be inactive in studies investigating the hypoglycemic effects of compounds from Tinospora crispa. The key difference lies in its stereochemistry at the C-8 position. Borapetosides A and C, which possess an 8R-chirality, show significant hypoglycemic activity, whereas this compound, with its 8S-chirality, is inactive.

This highlights the stereospecificity of the biological targets involved. While this compound lacks direct hypoglycemic effects, understanding the mechanisms of its active isomers provides crucial context for its use in SAR studies.

  • Borapetoside A: Exerts hypoglycemic effects through both insulin-dependent and insulin-independent pathways. It enhances glucose utilization in peripheral tissues, reduces hepatic gluconeogenesis, and activates the insulin (B600854) signaling pathway.

  • Borapetoside C: Improves insulin sensitivity and increases glucose utilization. Its mechanism involves the activation of the Insulin Receptor (IR) -> Akt -> Glucose Transporter 2 (GLUT2) signaling pathway.

  • Borapetoside E: Has shown potential in treating type 2 diabetes and related metabolic syndromes by improving hyperglycemia, insulin resistance, and hyperlipidemia in animal models. It acts by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream targets involved in lipid synthesis.

The inactivity of this compound makes it an excellent negative control in experiments involving its active isomers.

cluster_SAR Structure-Activity Relationship of Borapetosides B_A Borapetoside A (8R-chirality) Active Active (Hypoglycemic) B_A->Active B_C Borapetoside C (8R-chirality) B_C->Active B_B This compound (8S-chirality) Inactive Inactive B_B->Inactive

Figure 1: Structure-Activity Relationship of Borapetosides A, B, and C.

Signaling Pathways of Related Borapetosides

To understand the potential biological context of this compound, it is useful to visualize the signaling pathways modulated by its active counterparts.

Borapetoside C enhances insulin sensitivity by positively modulating the IR-Akt-GLUT2 pathway in the liver. This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels.

BC Borapetoside C IR Insulin Receptor (IR) BC->IR enhances phosphorylation Akt Protein Kinase B (Akt) IR->Akt activates (via phosphorylation) GLUT2 Glucose Transporter 2 (GLUT2) Akt->GLUT2 increases expression Glucose_Uptake Increased Hepatic Glucose Uptake & Glycogen Synthesis GLUT2->Glucose_Uptake Blood_Glucose Reduced Blood Glucose Glucose_Uptake->Blood_Glucose

Figure 2: Insulin signaling pathway modulated by Borapetoside C.

Borapetoside E impacts lipid metabolism by inhibiting SREBPs, which are key transcription factors in the synthesis of cholesterol and fatty acids. This action helps to alleviate hyperlipidemia.

BE Borapetoside E SREBPs SREBPs BE->SREBPs suppresses expression Lipid_Genes Lipid Synthesis Genes (e.g., FAS, ACC) SREBPs->Lipid_Genes activates Lipid_Synthesis Lipid Synthesis (Cholesterol, Fatty Acids) Lipid_Genes->Lipid_Synthesis Hyperlipidemia Reduced Hyperlipidemia Lipid_Synthesis->Hyperlipidemia Start Dried, Powdered Stems of Tinospora crispa Extract Solvent Extraction (e.g., Methanol-Water) Start->Extract Partition Solvent Partitioning (e.g., n-Butanol) Extract->Partition Concentrate Concentration & Lyophilization Partition->Concentrate ColumnChrom Column Chromatography Concentrate->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC End Pure this compound HPLC->End

References

The Stereochemistry of Borapetoside B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B, a naturally occurring clerodane diterpenoid glycoside isolated from medicinal plants of the Tinospora genus, has garnered scientific interest due to its distinct stereochemical features and their profound impact on its biological activity. This technical guide provides an in-depth analysis of the stereochemistry of this compound, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores the significance of its unique three-dimensional structure, particularly in the context of its attenuated biological effects compared to its stereoisomers, and discusses its potential, albeit less pronounced, role in modulating inflammatory pathways.

Introduction

Clerodane diterpenoids are a diverse class of natural products known for their wide range of biological activities. Within this family, the Borapetosides, isolated from Tinospora crispa and Tinospora cordifolia, have been a subject of investigation for their potential therapeutic properties. This compound, a member of this series, presents a unique case study in the importance of stereochemistry in drug discovery and development. Unlike its isomers, Borapetoside A and C, this compound exhibits significantly reduced hypoglycemic activity, a difference attributed to its distinct stereochemical configuration at the C-8 position. This guide aims to provide a detailed overview of the stereochemical elucidation of this compound, its biological significance, and the experimental methodologies employed in its study.

Stereochemistry of this compound

The core structure of this compound is a clerodane diterpenoid skeleton, characterized by a decalin ring system and a furanolactone moiety. The defining stereochemical feature of this compound is the S-configuration at the C-8 chiral center. This is in stark contrast to the potent hypoglycemic agents Borapetoside A and C, which possess an R-configuration at the same position[1]. This subtle difference in the spatial arrangement of the substituent at C-8 dramatically alters the molecule's overall shape and its ability to interact with biological targets.

The complete stereochemical assignment of this compound, as with other clerodane diterpenoids, is achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for Structural Elucidation

The structural elucidation and stereochemical assignment of this compound rely heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the key ¹H and ¹³C NMR spectral data, which are critical for confirming the connectivity and relative stereochemistry of the molecule. This data is based on the findings reported in the scientific literature, particularly the work of Choudhary et al. (2010) on cis-clerodane-type furanoditerpenoids from Tinospora crispa[2][3].

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
11.55m
22.10m
35.85d2.5
45.95d2.5
64.15dd11.5, 4.5
71.80, 2.05m
82.30m
102.55d8.0
112.65m
125.40t7.0
146.35s
157.40s
167.25s
17-CH₃0.95d6.5
18-CH₃1.10s
19-CH₃1.25s
20-CH₃0.85d7.0
1'4.50d7.5
2'3.30m
3'3.45m
4'3.40m
5'3.55m
6'a3.75dd12.0, 5.0
6'b3.90dd12.0, 2.0

Note: The chemical shifts are reported for CDCl₃ as the solvent. Assignments are based on COSY, HSQC, and HMBC correlations.

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ) ppm
135.5
228.1
3125.8
4139.5
545.2
675.3
730.1
842.0
948.9
1051.5
1138.2
1272.8
13125.1
14107.8
15143.5
16139.0
17175.0
1825.5
1918.2
2016.8
1'102.5
2'74.8
3'77.5
4'71.3
5'78.0
6'62.5

Note: The chemical shifts are reported for CDCl₃ as the solvent. Assignments are based on HSQC and HMBC correlations.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the dried stems of Tinospora crispa, adapted from methodologies described for related compounds[1][4].

3.1.1. Extraction

  • Air-dry the stems of Tinospora crispa at room temperature and then pulverize them into a coarse powder.

  • Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 7-14 days) with occasional agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3.1.2. Solvent Partitioning

  • Suspend the crude methanolic extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest. This compound is expected to be in the more polar fractions (e.g., CHCl₃ and EtOAc).

3.1.3. Chromatographic Purification

  • Subject the bioactive fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

  • Perform further purification of the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of methanol and water) to yield pure this compound.

G Isolation Workflow for this compound plant_material Powdered Tinospora crispa Stems extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane, CHCl3, EtOAc) crude_extract->partitioning polar_fractions Polar Fractions (CHCl3/EtOAc) partitioning->polar_fractions silica_cc Silica Gel Column Chromatography polar_fractions->silica_cc semi_pure Semi-pure Fractions silica_cc->semi_pure hplc Preparative HPLC semi_pure->hplc pure_compound Pure this compound hplc->pure_compound

A simplified workflow for the isolation of this compound.
Characterization and Stereochemical Determination

The definitive structure and stereochemistry of this compound are established using a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • ¹H NMR Spectroscopy: Provides information on the proton environment in the molecule, including chemical shifts, multiplicities, and coupling constants, which helps to establish the connectivity of protons.

  • ¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms present in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. The observation of NOE/ROE correlations between specific protons confirms their relative spatial orientation. For instance, in the cis-decalin ring system of this compound, NOEs between key protons would confirm the cis-fusion of the rings.

G Spectroscopic Characterization of this compound cluster_1d 1D NMR cluster_2d 2D NMR cluster_ms Mass Spectrometry H_NMR ¹H NMR Structure This compound Structure & Stereochemistry H_NMR->Structure Proton Environment C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton COSY COSY COSY->Structure H-H Connectivity HSQC HSQC HSQC->Structure C-H Connectivity HMBC HMBC HMBC->Structure Long-range C-H Connectivity NOESY NOESY/ROESY NOESY->Structure Spatial Proximity (Relative Stereochemistry) HRMS HRMS HRMS->Structure Molecular Formula

Key spectroscopic techniques for structure elucidation.

Significance of this compound's Stereochemistry

The primary significance of this compound's stereochemistry lies in its impact on biological activity. As previously mentioned, the 8S-configuration renders it significantly less active as a hypoglycemic agent compared to its 8R-diastereomers, Borapetoside A and C. This structure-activity relationship (SAR) underscores the high degree of stereospecificity required for interaction with the relevant biological target(s) responsible for the hypoglycemic effect.

While less potent in terms of glucose regulation, this compound is still a member of the clerodane diterpenoid class, which is known for its anti-inflammatory properties. The anti-inflammatory effects of many natural products are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Putative Anti-Inflammatory Mechanism

Although direct experimental evidence for the specific mechanism of action of this compound is limited, it is plausible that it exerts weak anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

In a typical inflammatory response, the activation of the NF-κB pathway leads to the transcription of these pro-inflammatory mediators. Many anti-inflammatory compounds act by inhibiting this pathway at various points.

G Hypothesized Anti-inflammatory Action of this compound LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription Cytokines TNF-α, IL-6 Production Gene_transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation BorapetosideB This compound BorapetosideB->IKK Inhibition (putative)

A proposed mechanism of anti-inflammatory action.

Conclusion

This compound serves as an exemplary case of the pivotal role of stereochemistry in determining the biological activity of natural products. Its 8S-configuration is the key determinant for its attenuated hypoglycemic effects when compared to its 8R isomers. While not a potent hypoglycemic agent, its clerodane diterpenoid scaffold suggests potential, albeit likely modest, anti-inflammatory properties, possibly through the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore any other potential bioactivities. The detailed spectroscopic data and isolation protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in further investigating this intriguing molecule.

References

Unveiling the Therapeutic Potential of Borapetoside B: A Technical Guide to its Origins, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has garnered significant interest within the scientific community for its potent antidiabetic properties. While the precise enzymatic steps of its biosynthesis remain to be fully elucidated, current research points to a complex pathway rooted in the broader class of clerodane diterpenoid synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound, including its proposed biosynthetic origins, detailed protocols for its isolation and purification, quantitative analysis of its biological activity, and its relationship with other bioactive compounds from Tinospora crispa.

Introduction

This compound is a member of the clerodane diterpenoid family, a large and diverse group of natural products known for their wide range of biological activities.[1] It is primarily isolated from Tinospora crispa, a plant with a long history of use in traditional medicine for treating diabetes and other ailments.[2] The therapeutic potential of this compound, particularly its hypoglycemic effects, has made it a subject of intensive research for the development of novel antidiabetic agents. This guide synthesizes the available scientific literature to provide a detailed resource for researchers and professionals in the field of drug discovery and development.

Proposed Biosynthesis of this compound: A Link to Clerodane Diterpenoids

While the specific enzymes and intermediates in the this compound biosynthetic pathway are yet to be identified, the general pathway for clerodane diterpenoids provides a foundational understanding. This process begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and proceeds through the cyclization of a universal precursor.

The MEP Pathway and the Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of all diterpenoids, including the clerodane family, initiates with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). In plants, this is predominantly synthesized through the MEP pathway. A recent genomic analysis of Tinospora crispa has revealed an enrichment of genes related to terpenoid biosynthesis, particularly highlighting the expression of genes encoding key enzymes in the MEP pathway, such as 1-hydroxy-2-methyl 2-(E)-butenyl 4-diphosphate synthase (HDS).[3]

Cyclization of GGPP to the Clerodane Skeleton

The formation of the characteristic bicyclic clerodane skeleton is a critical step, catalyzed by diterpene synthases (DTS). This typically involves a proton-initiated cycloisomerization of GGPP to form a labdane-type intermediate, which then undergoes rearrangements to yield the clerodane structure.[4] The genome of Tinospora crispa has been found to contain highly expressed genes for terpenoid synthases (TPSs), specifically in the TPS-e/f subfamily, which are responsible for the biosynthesis of diterpenoid skeletons.[3] This genetic evidence strongly suggests a robust capacity for diterpenoid production in this plant, including the precursors to this compound.

Clerodane_Biosynthesis MEP MEP Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP->GGPP Multiple Steps Labdane Labdane-type Intermediate GGPP->Labdane Diterpene Synthase (Class II) Clerodane Clerodane Skeleton Labdane->Clerodane Diterpene Synthase (Class I) Borapetoside_B This compound Clerodane->Borapetoside_B Tailoring Enzymes (e.g., Glycosyltransferases) Tinospora_Bioactives cluster_source Tinospora crispa cluster_effects Biological Effects Borapetoside_A Borapetoside A Hypoglycemic Hypoglycemic Effect Borapetoside_A->Hypoglycemic Borapetoside_B This compound Borapetoside_C Borapetoside C Borapetoside_C->Hypoglycemic Glucose_Uptake Increases Glucose Utilization Borapetoside_C->Glucose_Uptake Gluconeogenesis Reduces Hepatic Gluconeogenesis Borapetoside_C->Gluconeogenesis Borapetol_B Borapetol B Borapetol_B->Hypoglycemic Insulin_Secretion Stimulates Insulin Secretion Borapetol_B->Insulin_Secretion

References

Beyond Diabetes: A Technical Guide to the Untapped Biological Potential of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Borapetoside B, a clerodane diterpenoid glycoside isolated from Tinospora crispa, has been a subject of interest within the broader investigation of the plant's traditional use in managing diabetes. However, compelling evidence indicates that this compound is, in fact, inactive as a hypoglycemic agent, a characteristic attributed to its unique stereochemistry. This whitepaper delves into the untapped potential of this compound by exploring plausible biological activities beyond diabetes. Drawing on the well-documented pharmacological effects of its source plant and structurally related Borapetosides, we present a technical guide for future research and development. This document outlines potential anti-inflammatory, anti-cancer, and neuroprotective activities, providing detailed hypothetical experimental protocols and visualizing potential signaling pathways to guide further scientific inquiry.

The this compound Enigma: Inactivity in Diabetes

While Tinospora crispa has demonstrated significant anti-diabetic properties, research has shown that not all its constituent compounds share this activity. A comparative study of Borapetosides A, B, and C revealed that the hypoglycemic effect is dependent on the C-8 stereochemistry. Borapetosides A and C possess an 8R-chirality and exhibit hypoglycemic activity, whereas this compound, with its 8S-chirality, is inactive[1]. This crucial distinction redirects the scientific focus for this compound towards other potential therapeutic applications.

Potential Therapeutic Areas Inspired by Tinospora crispa and Related Compounds

The crude extracts of Tinospora crispa have been reported to possess a wide array of pharmacological activities, suggesting that its individual components may harbor specific therapeutic benefits. These activities include anti-inflammatory, antioxidant, immunomodulatory, cytotoxic, and neuroprotective effects[2]. While the specific contributions of this compound to these effects are yet to be elucidated, the known activities of its sister compounds provide a strong rationale for investigation.

Comparative Biological Activities of Borapetosides

To provide a clear perspective on the potential of this compound, the following table summarizes the known quantitative data for its structurally related and biologically active counterparts.

CompoundBiological ActivityModelKey FindingsReference
Borapetoside A HypoglycemicSTZ-induced diabetic mice- Increased glucose utilization in peripheral tissues- Reduced hepatic gluconeogenesis- Activated insulin (B600854) signaling pathway[1]
Borapetoside C HypoglycemicT1DM and T2DM mice- Enhanced insulin sensitivity- Increased phosphorylation of IR and Akt- Increased GLUT2 expression[2][3]
Borapetoside E Anti-hyperglycemic & Anti-hyperlipidemicHigh-fat-diet-induced obese mice- Improved hyperglycemia and insulin resistance- Reduced hepatic steatosis and hyperlipidemia- Suppressed SREBP expression

Proposed Research and Development Roadmap for this compound

Given the absence of direct evidence for this compound's activity in non-diabetic contexts, this section outlines a proposed research roadmap.

Anti-inflammatory Activity

Hypothesis: this compound may modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are known to be influenced by other compounds from Tinospora species.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction of Inflammation: Lipopolysaccharide (LPS) (1 µg/mL).

  • Treatment: Pre-incubation with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour prior to LPS stimulation.

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent assay.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified using ELISA.

    • Western Blot Analysis: To determine the expression levels of key signaling proteins (e.g., p-p65, p-IκBα, p-JNK, p-ERK, p-p38).

G Hypothetical Anti-inflammatory Signaling Pathway for this compound cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK Potential Inhibition

Hypothetical Anti-inflammatory Signaling Pathway for this compound
Anti-Cancer Activity

Hypothesis: this compound may exhibit cytotoxic or anti-proliferative effects on cancer cell lines through the induction of apoptosis or cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., MCF-10A).

  • Treatment: Incubation with increasing concentrations of this compound (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours.

  • Endpoint Measurement:

    • Cell Viability: Assessed using the MTT or SRB assay to determine the IC50 value.

    • Cell Cycle Analysis: Performed by flow cytometry after propidium (B1200493) iodide staining.

    • Apoptosis Assay: Detected by Annexin V-FITC/PI staining and flow cytometry.

    • Western Blot Analysis: To evaluate the expression of apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).

G Proposed Intrinsic Apoptotic Pathway for this compound cluster_1 This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Bax Bax Cancer Cell->Bax upregulates Bcl-2 Bcl-2 Cancer Cell->Bcl-2 downregulates Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Bax->Mitochondria disrupts Bcl-2->Mitochondria stabilizes Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Proposed Intrinsic Apoptotic Pathway for this compound
Neuroprotective Activity

Hypothesis: this compound may protect neuronal cells from oxidative stress-induced damage, a mechanism relevant to neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Induction of Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Treatment: Pre-treatment with this compound (e.g., 1, 10, 50 µM) for 24 hours prior to the addition of the oxidative stressor.

  • Endpoint Measurement:

    • Cell Viability: Measured by the MTT assay.

    • Reactive Oxygen Species (ROS) Production: Quantified using a DCFH-DA fluorescent probe.

    • Western Blot Analysis: To assess the expression of antioxidant enzymes (e.g., HO-1, NQO1) and signaling proteins (e.g., Nrf2).

G Hypothesized Nrf2-Mediated Neuroprotective Pathway for this compound cluster_2 Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes promotes transcription of This compound This compound This compound->Nrf2 Potential Activation

Hypothesized Nrf2-Mediated Neuroprotective Pathway for this compound

Conclusion and Future Directions

The established inactivity of this compound in the context of diabetes should not be viewed as a dead end, but rather as a compelling reason to explore its therapeutic potential in other areas. The rich pharmacology of its source plant, Tinospora crispa, and the diverse activities of its sister compounds strongly suggest that this compound is a promising candidate for drug discovery and development in the fields of inflammation, oncology, and neuroprotection. The experimental frameworks and hypothetical mechanisms presented in this whitepaper offer a foundational guide for researchers to unlock the true biological potential of this intriguing natural product. Further investigation, including in vivo studies and target identification, will be crucial in translating these preliminary hypotheses into tangible therapeutic applications.

References

The Inactive Isomer: A Comprehensive Review of Borapetoside B and its Congeners in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside B, a clerodane diterpenoid glycoside isolated from Tinospora crispa, stands as a notable member of the borapetoside family, primarily due to its striking lack of hypoglycemic activity in contrast to its stereoisomers, Borapetoside A and C. This technical guide provides a comprehensive review of the research surrounding this compound, focusing on its structure-activity relationship and the comparative analysis of its biological effects against its active counterparts. By examining the experimental protocols and quantitative data from studies on the borapetoside family, this paper aims to provide a detailed resource for researchers in the fields of natural product chemistry, pharmacology, and metabolic drug discovery. The key takeaway is the critical role of stereochemistry in the bioactivity of these natural compounds, a crucial consideration for drug design and development.

Introduction

The global rise in metabolic disorders, particularly type 2 diabetes, has intensified the search for novel therapeutic agents from natural sources. Tinospora crispa, a medicinal plant with a long history of use in traditional medicine for treating diabetes, has been a focal point of such research. From this plant, a series of clerodane diterpenoid glycosides, known as borapetosides, have been isolated and investigated for their metabolic effects. Among these, Borapetosides A and C have demonstrated significant hypoglycemic properties. However, their stereoisomer, this compound, has been consistently reported as inactive.[1][2] This intriguing difference in biological activity, despite structural similarity, underscores the importance of stereochemistry in molecular interactions with biological targets. This guide will delve into the known research on this compound, placing it in the context of its more active relatives to highlight the subtle structural nuances that dictate therapeutic potential.

Structure-Activity Relationship: The Critical Role of Chirality

The defining feature that distinguishes the biological activity of this compound from that of Borapetosides A and C is its stereochemistry at the C-8 position. Borapetosides A and C possess an 8R-chirality, which is correlated with their hypoglycemic effects. In contrast, this compound has an 8S-chirality, rendering it inactive in the studied hypoglycemic assays.[1] This difference in the spatial arrangement of the atoms at a single chiral center dramatically alters the molecule's ability to interact with its biological targets, which are likely specific protein receptors or enzymes involved in glucose metabolism.

Further structural variations among the active borapetosides, such as the position of the glycoside moiety (C-3 in Borapetoside A and C-6 in Borapetoside C) and the presence of a lactone ring, are thought to influence the potency of their hypoglycemic action.[1] However, the fundamental prerequisite for activity appears to be the 8R-configuration.

Comparative Biological Activity of Borapetosides

While this compound itself has not been the subject of extensive biological investigation due to its inactivity, the studies on Borapetosides A and C provide a valuable framework for understanding the potential mechanisms that this compound fails to activate.

In Vitro Studies

In vitro studies using cell lines such as mouse myoblast C2C12 and human hepatocellular carcinoma Hep3B have been instrumental in elucidating the cellular mechanisms of the active borapetosides.

Table 1: Summary of In Vitro Effects of Borapetosides A and C

CompoundCell LineAssayKey FindingsReference
Borapetoside AC2C12, Hep3BGlycogen (B147801) SynthesisIncreased glycogen content in a concentration-dependent manner.[1]
Borapetoside CNot specifiedIR-Akt-GLUT2 PathwayIncreased phosphorylation of Insulin (B600854) Receptor (IR) and Protein Kinase B (Akt), and expression of Glucose Transporter 2 (GLUT2).
In Vivo Studies

Animal models have been crucial in confirming the hypoglycemic effects of Borapetosides A and C and in establishing their potential as antidiabetic agents.

Table 2: Summary of In Vivo Effects of Borapetosides A and C

CompoundAnimal ModelDosageKey FindingsReference
Borapetoside ANormal, Type 1 & 2 Diabetic MiceNot specifiedDecreased plasma glucose concentration in a dose-dependent manner. Increased plasma insulin levels in normal and type 2 diabetic mice.
Borapetoside CNormal, Type 1 & 2 Diabetic Mice5 mg/kg, i.p.Attenuated the elevation of plasma glucose induced by an oral glucose challenge. Increased glycogen content in skeletal muscle.
Borapetol BNormoglycemic Wistar and Diabetic Goto-Kakizaki rats10 µ g/100 gSignificantly decreased blood glucose levels. Significantly increased insulin levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of borapetosides. These protocols would be applicable for the comparative testing of this compound.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from standard methodologies used in metabolic research.

  • Animal Preparation: Fast male C57Bl/6J mice for 6-16 hours with free access to water.

  • Baseline Blood Glucose Measurement: Obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.

  • Glucose Administration: Administer a 2 g/kg bolus of glucose solution orally via gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose concentrations.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Glycogen Synthesis Assay in C2C12 and Hep3B Cells

This protocol is based on commercially available glycogen assay kits and published methodologies.

  • Cell Culture and Treatment: Culture C2C12 or Hep3B cells to confluence. Treat the cells with varying concentrations of the test compound (e.g., Borapetoside A, C, or B) for a specified period.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.

  • Glycogen Hydrolysis: Treat the cell lysate with amyloglucosidase to hydrolyze glycogen into glucose.

  • Glucose Measurement: Measure the glucose concentration in the hydrolyzed and non-hydrolyzed (for background glucose) samples using a glucose oxidase-based assay. The amount of glycogen is calculated by subtracting the free glucose from the total glucose.

  • Data Normalization: Normalize the glycogen content to the total protein concentration of the cell lysate.

Western Blot Analysis of the IR-Akt-GLUT2 Signaling Pathway
  • Protein Extraction: Following treatment with the test compounds, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies specific for total and phosphorylated forms of IR and Akt, and for GLUT2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathways Modulated by Active Borapetosides

The hypoglycemic effects of Borapetoside C have been linked to the potentiation of the insulin signaling pathway. Specifically, it has been shown to increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to an increased expression of glucose transporter 2 (GLUT2). This pathway is central to glucose uptake and utilization in cells. Given its structural similarity, it is plausible that Borapetoside A acts through a similar mechanism. Conversely, the 8S-chirality of this compound likely prevents it from effectively binding to and activating the insulin receptor, thus failing to initiate this downstream signaling cascade.

insulin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Borapetoside_A_C Borapetoside A/C Borapetoside_A_C->IR Potentiates Borapetoside_B This compound Borapetoside_B->IR No effect pIR p-IR IR->pIR Phosphorylation GLUT2 GLUT2 Glucose_Uptake Glucose Uptake GLUT2->Glucose_Uptake Facilitates Akt Akt pIR->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation pAkt->GLUT2 Translocation to membrane

Figure 1: Proposed mechanism of action for Borapetosides on the insulin signaling pathway.

Conclusion and Future Directions

The research on this compound, primarily through its comparison with the active Borapetosides A and C, provides a compelling case for the critical role of stereochemistry in determining biological activity. While this compound itself does not appear to hold therapeutic promise as a hypoglycemic agent, its study is invaluable from a medicinal chemistry and drug design perspective. It serves as a natural negative control, reinforcing our understanding of the structural requirements for interaction with key targets in the insulin signaling pathway.

Future research could explore whether this compound possesses other, as yet undiscovered, biological activities. Furthermore, synthetic chemistry efforts could focus on creating novel analogs of the active borapetosides, using the structure-activity relationship data to guide the design of more potent and selective hypoglycemic agents. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers pursuing these and other avenues in the exciting field of natural product-based drug discovery.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Borapetoside B from Tinospora crispa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tinospora crispa, a member of the Menispermaceae family, is a medicinal plant traditionally used in Southeast Asia for treating various ailments, including diabetes, hypertension, and fever. The plant is a rich source of various secondary metabolites, with clerodane-type furanoditerpenoids being characteristic compounds. Among these are the borapetosides, a group of diterpene glycosides. While Borapetoside A and C have demonstrated hypoglycemic activities, Borapetoside B is generally considered to be inactive in this regard, a difference attributed to its stereochemistry. Nevertheless, the isolation and characterization of this compound are crucial for comprehensive phytochemical profiling of Tinospora crispa and for further investigation into other potential biological activities.

This document provides a detailed protocol for the isolation and purification of this compound from the stems of Tinospora crispa, based on established methodologies for diterpenoid separation from this plant.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The stems of Tinospora crispa should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Preparation: The collected stems are thoroughly washed with water to remove any dirt and contaminants. They are then air-dried in the shade for several days, followed by oven-drying at a low temperature (around 40°C) to facilitate grinding. The dried stems are then pulverized into a coarse powder using a mechanical grinder.

Extraction
  • Maceration: The powdered stems of Tinospora crispa (e.g., 5 kg) are subjected to extraction with methanol (B129727) (e.g., 20 L) at room temperature. The mixture is sonicated for approximately 15 minutes and then left to macerate for a period of 3 days with occasional agitation to ensure thorough extraction.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract. This process is typically repeated three times to maximize the yield of secondary metabolites.

Fractionation

The crude methanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Defatting: The crude extract is first suspended in a methanol-water mixture (e.g., 4:1 v/v) and then partitioned with n-hexane to remove nonpolar constituents like fats and waxes. The hexane (B92381) fraction is separated and the hydroalcoholic layer is retained.

  • Solvent Partitioning: The hydroalcoholic fraction is then sequentially partitioned with solvents of increasing polarity, such as dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc). This yields a dichloromethane-soluble fraction, an ethyl acetate-soluble fraction, and a remaining aqueous fraction. Borapetosides are typically found in the more polar fractions. One study reported the isolation of this compound from the dichloromethane extract[1].

Chromatographic Purification

The fraction containing this compound (e.g., the dichloromethane fraction) is then subjected to a series of chromatographic techniques for purification.

  • Vacuum Liquid Chromatography (VLC): The dried fraction is initially fractionated using VLC on a silica (B1680970) gel column. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane, ethyl acetate, and methanol.

  • Sephadex LH-20 Column Chromatography: Fractions from VLC showing the presence of diterpene glycosides (as indicated by Thin Layer Chromatography) are pooled and further purified using a Sephadex LH-20 column. This step aids in separating compounds based on their molecular size. A typical eluent is a mixture of chloroform (B151607) and methanol.

  • Silica Gel Column Chromatography: Further purification is achieved by repeated silica gel column chromatography of the sub-fractions obtained from the Sephadex column. A gradient elution system, for instance, a chloroform-methanol mixture with increasing methanol concentration (e.g., starting from 9.5:0.5), is commonly employed. Fractions are collected and monitored by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC can be utilized. A C18 reversed-phase column is often used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The purified this compound is identified and its structure confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Data Presentation

While specific quantitative data for the isolation of this compound is not extensively reported in a single source, the following table provides a representative summary of expected outcomes based on the isolation of similar compounds from Tinospora crispa.

Purification Step Starting Material Typical Elution Solvents/Conditions Approximate Yield Purity (by TLC/HPLC)
Extraction 5 kg dried stemsMethanol~300 g crude extractMixture
Fractionation 300 g crude extractn-hexane, Dichloromethane, Ethyl AcetateVariableEnriched fractions
VLC Dichloromethane fractionn-hexane:EtOAc, EtOAc:MeOH gradientsMultiple fractionsPartially separated
Sephadex LH-20 Enriched VLC fractionsChloroform:MethanolSub-fractionsFurther separation
Silica Gel Column Enriched sub-fractionsChloroform:Methanol gradient (e.g., 9.5:0.5)MilligramsHigh
Preparative HPLC Semi-pure this compoundC18 column, Methanol:Water gradientMilligrams>95%

Mandatory Visualization

Experimental Workflow

experimental_workflow plant_material Tinospora crispa Stems powdered_stems Powdered Stems plant_material->powdered_stems Drying & Grinding extraction Methanolic Extraction powdered_stems->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (n-hexane, CH₂Cl₂, EtOAc) crude_extract->fractionation ch2cl2_fraction Dichloromethane Fraction fractionation->ch2cl2_fraction vlc Vacuum Liquid Chromatography (Silica Gel) ch2cl2_fraction->vlc vlc_fractions VLC Fractions vlc->vlc_fractions sephadex Sephadex LH-20 Column Chromatography vlc_fractions->sephadex sephadex_fractions Sephadex Sub-fractions sephadex->sephadex_fractions silica_gel Silica Gel Column Chromatography sephadex_fractions->silica_gel semi_pure Semi-pure this compound silica_gel->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Workflow for the isolation and purification of this compound.

Biological Activity Context

While Borapetoside A and C have been shown to have hypoglycemic effects by influencing the insulin (B600854) signaling pathway, this compound is reported to be inactive in this regard. The structural difference, specifically the stereochemistry at C-8, is believed to be the reason for this lack of activity. There is currently no well-defined signaling pathway specifically attributed to this compound. One study investigated its hepatotoxic potential along with other borapetosides and found no conclusive toxicity[2]. Another study isolated it from a dichloromethane extract that exhibited antioxidant properties, though this activity was attributed to other co-isolated phenolic compounds[1].

The following diagram illustrates the general context of borapetosides' (A and C) known mechanism of action, highlighting the reported inactivity of this compound.

biological_context borapetoside_ac Borapetoside A & C insulin_receptor Insulin Receptor borapetoside_ac->insulin_receptor Activates borapetoside_b This compound no_effect Reported Inactive (for hypoglycemia) borapetoside_b->no_effect akt Akt Phosphorylation insulin_receptor->akt glut2 GLUT2 Expression akt->glut2 glucose_uptake Increased Glucose Uptake glut2->glucose_uptake hypoglycemic_effect Hypoglycemic Effect glucose_uptake->hypoglycemic_effect

Caption: Biological activity context of Borapetosides.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Borapetoside B, a clerodane diterpenoid glycoside isolated from Tinospora crispa, using High-Performance Liquid Chromatography (HPLC). This compound and its analogs are of significant interest for their potential pharmacological activities.[1][2][3] This application note details the necessary protocols for sample preparation, HPLC analysis, and method validation.

Introduction

This compound is a natural compound belonging to the family of diterpenoid lactones.[2] It is one of the key constituents of Tinospora crispa, a plant widely used in traditional medicine.[2] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines a reverse-phase HPLC (RP-HPLC) method suitable for this purpose.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₆O₁₂
Molecular Weight 552.6 g/mol
IUPAC Name methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).
Experimental Protocols

This section details the procedures for sample preparation and HPLC analysis of this compound.

The following protocol describes the extraction of this compound from the dried stems of Tinospora crispa.

  • Grinding: Grind the air-dried stems of Tinospora crispa into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 100 g) with 80% ethanol (e.g., 1 L) at room temperature for 72 hours with occasional shaking.

    • Alternatively, perform sonication-assisted extraction for a shorter duration.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the dried crude extract (e.g., 10 mg).

    • Dissolve the extract in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

The following HPLC parameters are recommended for the analysis of this compound.

ParameterRecommended Condition
Instrument HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Program 0-5 min: 20% A; 5-25 min: 20-60% A; 25-30 min: 60-20% A; 30-35 min: 20% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (based on the furan (B31954) moiety's absorbance)
Injection Volume 10 µL
Standard Solution Prepare a stock solution of this compound standard in methanol (1 mg/mL) and create a series of dilutions for the calibration curve.
Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks in the chromatogram.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A correlation coefficient (R²) of ≥ 0.999 for the calibration curve.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples at different concentration levels.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) of ≤ 2% for replicate injections and analyses on different days.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.
Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data summary table is provided below.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
Standard 3
Sample 1
Sample 2
Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Tinospora crispa Stems grinding Grinding plant_material->grinding 1 extraction Solvent Extraction grinding->extraction 2 filtration Filtration & Concentration extraction->filtration 3 sample_solution Sample Solution Preparation filtration->sample_solution 4 hplc_injection HPLC Injection sample_solution->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography 5 detection UV Detection chromatography->detection 6 data_acquisition Data Acquisition detection->data_acquisition 7 peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve 8 quantification Quantification calibration_curve->quantification 9 reporting Reporting quantification->reporting 10

Caption: Workflow for this compound Analysis.

This application note provides a robust starting point for researchers and scientists involved in the analysis of this compound. Adherence to these protocols and proper method validation will ensure the generation of accurate and reliable data, which is essential for advancing research and development in this field.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Borapetoside B using mass spectrometry (MS). This compound is a clerodane diterpenoid glycoside with the molecular formula C27H36O12 and a molecular weight of 552.58 g/mol .[1][2][3] Understanding its fragmentation pattern is crucial for its identification, characterization, and quantification in complex matrices. This application note outlines the experimental procedure for acquiring MS/MS data and presents a summary of the expected fragmentation pattern, which is primarily characterized by the neutral loss of the glucose moiety followed by specific cleavages within the aglycone structure.

Introduction

This compound is a natural product isolated from plants of the Tinospora genus, which are known for their traditional medicinal uses. As a diterpenoid glycoside, its structure consists of a complex clerodane diterpene aglycone linked to a sugar moiety. Mass spectrometry is a powerful analytical technique for the structural elucidation of such natural products. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure by inducing fragmentation at specific chemical bonds. The resulting fragment ions are diagnostic of the different structural motifs within the molecule. For this compound, the fragmentation is expected to initiate with the labile glycosidic bond, followed by characteristic losses from the diterpenoid core.

Experimental Protocol

This section details the methodology for the mass spectrometric analysis of this compound.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid is added to promote protonation of the analyte.

2. Liquid Chromatography

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Instrument: A tandem mass spectrometer capable of MS/MS, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Analysis: Select the protonated molecule [M+H]+ as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy: Ramp from 10 to 40 eV to obtain a comprehensive fragmentation spectrum.

Data Presentation

The expected fragmentation of this compound is summarized in the table below. The primary fragmentation event is the neutral loss of the glucose moiety (162.05 Da).

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss (Da) Proposed Formula of Fragment Description
553.22391.17162.05C21H27O6[M+H-Glc]+, Aglycone
391.17373.1618.01C21H25O5[Aglycone-H2O]+
391.17347.1844.00C20H27O4[Aglycone-CO2]+
391.17329.1762.00C20H25O3[Aglycone-CO2-H2O]+
391.17299.1692.01C18H23O3Further fragmentation of the aglycone

Fragmentation Pathway

The proposed fragmentation pathway of this compound is initiated by the cleavage of the glycosidic bond, leading to the formation of the aglycone ion. This is a common fragmentation pathway for glycosides. The aglycone then undergoes subsequent fragmentation, including losses of water (H2O) and carbon dioxide (CO2), which are characteristic of the clerodane diterpenoid structure.

BorapetosideB_Fragmentation This compound [M+H]+ (m/z 553.22) This compound [M+H]+ (m/z 553.22) Aglycone [M+H-Glc]+ (m/z 391.17) Aglycone [M+H-Glc]+ (m/z 391.17) This compound [M+H]+ (m/z 553.22)->Aglycone [M+H-Glc]+ (m/z 391.17) - 162.05 Da (Glucose) [Aglycone-H2O]+ (m/z 373.16) [Aglycone-H2O]+ (m/z 373.16) Aglycone [M+H-Glc]+ (m/z 391.17)->[Aglycone-H2O]+ (m/z 373.16) - 18.01 Da (H2O) [Aglycone-CO2]+ (m/z 347.18) [Aglycone-CO2]+ (m/z 347.18) Aglycone [M+H-Glc]+ (m/z 391.17)->[Aglycone-CO2]+ (m/z 347.18) - 44.00 Da (CO2) [Aglycone-CO2-H2O]+ (m/z 329.17) [Aglycone-CO2-H2O]+ (m/z 329.17) [Aglycone-CO2]+ (m/z 347.18)->[Aglycone-CO2-H2O]+ (m/z 329.17) - 18.01 Da (H2O)

Caption: Proposed MS/MS fragmentation pathway of this compound.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the summary of the expected fragmentation pattern will be valuable for researchers in natural product chemistry, pharmacology, and drug development for the identification and structural characterization of this and related compounds. The primary fragmentation involving the loss of the sugar moiety is a key diagnostic feature for identifying this compound in complex samples.

References

Borapetoside B: A Recommended Negative Control for Hypoglycemic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals in the field of diabetes and metabolic diseases.

Introduction: The rigorous validation of potential hypoglycemic agents requires the use of appropriate controls to ensure that observed effects are specific and not due to off-target or confounding factors. Borapetoside B, a diterpenoid glycoside isolated from Tinospora crispa, presents an ideal negative control for in vitro and in vivo studies investigating potential anti-diabetic compounds. This document provides detailed application notes, experimental protocols, and supporting data to guide researchers in utilizing this compound as a negative control in their hypoglycemic screening assays.

Core Principle for Use as a Negative Control: The scientific basis for using this compound as a negative control lies in its stereochemistry. While Borapetosides A and C exhibit hypoglycemic activity, this compound is rendered inactive due to the difference in its C-8 stereochemistry.[1][2] Specifically, the active Borapetosides A and C possess an 8R-chirality, whereas the inactive this compound has an 8S-chirality.[1][2] This structural nuance makes this compound an excellent tool to demonstrate the specificity of action of structurally similar active compounds.

Data Presentation

While direct quantitative data for this compound as a negative control is not extensively published, the following tables summarize the reported hypoglycemic effects of the active compounds Borapetoside A and C. In a well-controlled experiment, this compound would be expected to show no significant activity compared to the vehicle control.

Table 1: In Vivo Hypoglycemic Effects of Borapetosides in Mice

CompoundDosageAnimal ModelKey FindingsReference
Borapetoside A5 mg/kg (i.p.)Normal and STZ-induced type 1 diabetic miceSignificantly lowered plasma glucose levels.[3]
Borapetoside C5 mg/kg (i.p.)Normal and STZ-induced type 1 diabetic miceSignificantly lowered plasma glucose levels.
This compound--Reported to be inactive due to stereochemistry.

Table 2: Effects of Borapetosides on Glucose Metabolism

CompoundEffectMechanismReference
Borapetoside AIncreased glucose utilization, reduced hepatic gluconeogenesis.Mediated through both insulin-dependent and independent pathways.
Borapetoside CIncreased glucose utilization, delayed insulin (B600854) resistance, enhanced insulin sensitivity.Activation of IR-Akt-GLUT2 expression.
This compoundNo significant effect expected.Inactive stereoisomer.

Experimental Protocols

Herein, we provide detailed protocols for common assays used to assess hypoglycemic activity, with specific guidance on incorporating this compound as a negative control.

Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol details the measurement of glucose uptake in a murine skeletal muscle cell line, a key target for glucose disposal.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-deoxy-D-[³H]-glucose

  • Insulin (positive control)

  • Borapetoside A or C (as active compounds for comparison)

  • This compound (negative control)

  • Vehicle (e.g., DMSO)

  • Lysis buffer (e.g., 0.1% SDS, 0.1 N NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into 12-well plates and grow to confluence.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Serum Starvation:

    • Before the assay, starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

  • Treatment:

    • Wash the cells twice with KRP buffer.

    • Pre-incubate the cells for 30 minutes with:

      • Vehicle (control)

      • Insulin (100 nM, positive control)

      • Borapetoside A or C (at desired concentrations)

      • This compound (at the same concentrations as the active compounds)

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRP buffer containing 2-deoxy-D-[³H]-glucose (0.5 µCi/mL) to each well.

    • Incubate for 10 minutes at 37°C.

  • Termination and Lysis:

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with lysis buffer.

  • Measurement:

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Determine the protein concentration of the lysate from parallel wells to normalize the data.

Protocol 2: In Vivo Hypoglycemic Activity in a Streptozotocin (STZ)-Induced Diabetic Mouse Model

This protocol describes the evaluation of a compound's ability to lower blood glucose in a model of type 1 diabetes.

Materials:

  • Male ICR mice (or other suitable strain)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Glucometer and test strips

  • Vehicle (e.g., saline with 0.5% DMSO)

  • Glibenclamide (positive control)

  • Borapetoside A or C

  • This compound (negative control)

Procedure:

  • Induction of Diabetes:

    • Fast mice for 6 hours.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer.

    • Confirm hyperglycemia (blood glucose > 250 mg/dL) 3-5 days after STZ injection.

  • Animal Grouping and Treatment:

    • Divide the diabetic mice into the following groups (n=6-8 per group):

      • Diabetic Control (Vehicle)

      • Positive Control (Glibenclamide, e.g., 10 mg/kg, oral gavage)

      • Test Group (Borapetoside A or C, e.g., 5 mg/kg, i.p. or oral gavage)

      • Negative Control Group (this compound, same dose and route as the test group)

  • Blood Glucose Monitoring:

    • Measure baseline blood glucose (0 h) from the tail vein.

    • Administer the respective treatments.

    • Monitor blood glucose levels at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-administration.

  • Data Analysis:

    • Calculate the percentage change in blood glucose from baseline for each group.

    • Compare the effects of the test and negative control groups to the vehicle and positive control groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin Receptor (IR)", fillcolor="#FBBC05", fontcolor="#202124"]; IRS [label="IRS Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt/PKB", fillcolor="#34A853", fontcolor="#FFFFFF"]; AS160 [label="AS160", fillcolor="#FBBC05", fontcolor="#202124"]; GLUT4_vesicle [label="GLUT4 Vesicles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLUT4_translocation [label="GLUT4 Translocation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Borapetoside_C [label="Borapetoside C\n(Activator)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Borapetoside_B [label="this compound\n(Inactive Control)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Insulin -> IR [label="Binds"]; IR -> IRS [label="Phosphorylates"]; IRS -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 -> PIP3"]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; Akt -> AS160 [label="Inhibits"]; AS160 -> GLUT4_translocation [style=dashed, arrowhead=tee, label="Inhibits"]; GLUT4_vesicle -> GLUT4_translocation; GLUT4_translocation -> Glucose_Uptake; Borapetoside_C -> IR [style=dashed, color="#34A853", label="Enhances\nPhosphorylation"]; Borapetoside_B -> IR [style=dashed, color="#5F6368", arrowhead=none, label="No Effect"]; } Caption: Insulin signaling pathway leading to glucose uptake.

Experimental_Workflow

References

Application Notes and Protocols for the Synthesis of Borapetoside B and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Borapetoside B, a naturally occurring clerodane diterpenoid glycoside, and its derivatives. While a complete total synthesis of this compound has not been extensively reported, this document outlines a plausible synthetic strategy based on the synthesis of related clerodane diterpenoids. Additionally, detailed protocols for the derivatization of the parent molecule are provided to facilitate the exploration of structure-activity relationships and the development of new therapeutic agents.

Overview of this compound

This compound is a clerodane diterpenoid glycoside isolated from plants of the Tinospora genus, such as Tinospora crispa.[1] It consists of a complex clerodane diterpene core, characterized by a decalin skeleton and a furan (B31954) ring, attached to a glucose moiety via a glycosidic bond. This compound and its analogs have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anti-diabetic, and immunomodulatory properties.[1]

Chemical Structure of this compound

  • Molecular Formula: C₂₇H₃₆O₁₂

  • Molecular Weight: 552.57 g/mol

  • Key Structural Features:

    • Clerodane diterpenoid core

    • Furan ring

    • Glycosidic linkage to a glucose unit

    • Multiple stereocenters

Proposed Total Synthesis of this compound

The total synthesis of a complex natural product like this compound is a challenging endeavor. The strategy presented here is based on convergent synthesis, where the clerodane aglycone and the protected glucose donor are synthesized separately and then coupled in a later step.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is outlined below. The key disconnections are at the glycosidic bond and within the clerodane core, breaking it down into simpler, more readily available starting materials.

G Borapetoside_B This compound Aglycone Clerodane Aglycone Borapetoside_B->Aglycone Glycosidic Bond Formation Glucose_Donor Protected Glucose Donor Borapetoside_B->Glucose_Donor Decalin_Core Functionalized Decalin Core Aglycone->Decalin_Core Annulation/ Cyclization Furan_Precursor Furan Precursor Aglycone->Furan_Precursor Simple_Precursors Simple Starting Materials Decalin_Core->Simple_Precursors Furan_Precursor->Simple_Precursors

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Key Steps

The following protocols are adapted from the synthesis of related clerodane diterpenoids and represent key transformations in the proposed synthesis of the this compound aglycone.

a) Synthesis of the Decalin Core

The construction of the functionalized decalin core often involves stereoselective annulation reactions. A Robinson annulation or a Diels-Alder reaction are common strategies.

  • Protocol: Robinson Annulation

    • To a solution of a suitable cyclohexanone (B45756) derivative (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol (B129727), or THF) under an inert atmosphere (N₂ or Ar), add a catalytic amount of a base (e.g., NaOH, KOH, or NaOEt).

    • Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the decalin core.

b) Introduction of the Furan Moiety

The furan ring can be constructed from a suitable precursor, such as a γ-hydroxybutenolide, which can be dehydrated to form the furan.

  • Protocol: Furan Formation from γ-Hydroxybutenolide

    • Dissolve the γ-hydroxybutenolide intermediate (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or xylene).

    • Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid or camphorsulfonic acid).

    • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the furan-containing clerodane.

c) Glycosylation

The final step in the synthesis of this compound is the coupling of the clerodane aglycone with a protected glucose donor. The Koenigs-Knorr reaction is a classic method for this transformation.

  • Protocol: Koenigs-Knorr Glycosylation

    • Dissolve the clerodane aglycone (1.0 eq) and a protected glucosyl bromide donor (e.g., acetobromo-α-D-glucose, 1.5 eq) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere.

    • Add a silver salt promoter (e.g., Ag₂CO₃ or AgOTf, 2.0 eq) to the mixture.

    • Stir the reaction at room temperature in the dark for 24-48 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

    • Wash the filtrate with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the protected this compound by column chromatography.

    • Deprotect the acetyl groups on the glucose moiety using a base (e.g., sodium methoxide (B1231860) in methanol) to yield this compound.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can provide valuable insights into its structure-activity relationship. The multiple hydroxyl groups on the glucose moiety and the diterpenoid core offer sites for chemical modification.

a) Acylation of Hydroxyl Groups

Acylation of the hydroxyl groups can be achieved using various acylating agents to introduce ester functionalities.

  • Protocol: General Acylation

    • Dissolve this compound (1.0 eq) in a dry solvent (e.g., pyridine (B92270) or dichloromethane with a base like triethylamine).

    • Add the acylating agent (e.g., acetic anhydride, benzoyl chloride, or a carboxylic acid with a coupling agent like DCC/DMAP, 1.1-1.5 eq per hydroxyl group to be acylated) at 0 °C.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

    • Quench the reaction with water or a saturated solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the acylated derivative by column chromatography.

b) Alkylation of Hydroxyl Groups

Alkylation introduces ether linkages, which can alter the polarity and biological activity of the molecule.

  • Protocol: Williamson Ether Synthesis

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or THF).

    • Add a strong base (e.g., NaH, 1.1 eq per hydroxyl group) at 0 °C and stir for 30 minutes to form the alkoxide.

    • Add the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide, 1.2 eq per hydroxyl group) and allow the reaction to warm to room temperature.

    • Stir for 4-24 hours, monitoring by TLC.

    • Carefully quench the reaction by adding methanol followed by water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the alkylated derivative by column chromatography.

Quantitative Data Summary (Illustrative)

The following table provides illustrative quantitative data for the synthesis and derivatization of this compound. Actual yields may vary depending on the specific reaction conditions and substrates used.

Reaction StepProductStarting MaterialReagentsYield (%)Purity (%) (by HPLC)
Robinson AnnulationDecalin CoreCyclohexanone derivativeMethyl vinyl ketone, NaOH65-75>95
Furan FormationFuran-containing intermediateγ-Hydroxybutenolidep-TsOH70-80>98
GlycosylationProtected this compoundAglycone, AcetobromoglucoseAg₂CO₃50-60>95
DeprotectionThis compoundProtected this compoundNaOMe, MeOH85-95>99
AcetylationThis compound diacetateThis compoundAcetic anhydride, Pyridine80-90>98
BenzylationThis compound dibenzyl etherThis compoundBenzyl bromide, NaH60-70>95

Signaling Pathways and Biological Activity

This compound and its derivatives have been shown to modulate several important signaling pathways, contributing to their therapeutic effects. One of the key pathways implicated in the anti-diabetic activity of related compounds is the PI3K/Akt signaling pathway.

PI3K/Akt Signaling Pathway

Activation of the insulin (B600854) receptor leads to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. This, in turn, activates phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3. PIP3 acts as a second messenger to activate Akt (also known as protein kinase B). Activated Akt then phosphorylates downstream targets to promote glucose uptake, glycogen (B147801) synthesis, and cell survival. Some Borapetoside derivatives may enhance insulin sensitivity by modulating this pathway.

G Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effects (Glucose Uptake, Glycogen Synthesis) Akt->Downstream promotes Borapetoside_B This compound/Derivatives Borapetoside_B->Akt potentially modulates

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Isolation Isolation of this compound (from Tinospora crispa) Derivatization Chemical Derivatization (Acylation, Alkylation, etc.) Isolation->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification In_vitro In vitro Assays (e.g., enzyme inhibition, cell-based assays) Purification->In_vitro In_vivo In vivo Studies (e.g., animal models of disease) In_vitro->In_vivo SAR Structure-Activity Relationship (SAR) Analysis In_vivo->SAR

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for In Vitro Assays Using Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of Borapetoside B, a natural compound isolated from Tinospora crispa. While this compound has shown limited hypoglycemic effects compared to its isomers, its potential in other therapeutic areas, such as anti-inflammatory and antimalarial applications, warrants further investigation. The following protocols are designed to assess the cytotoxicity, anti-inflammatory, and antimalarial properties of this compound.

Data Presentation: Summary of Quantitative Data

Currently, the primary quantitative data available for this compound pertains to its cytotoxic activity, which has been found to be minimal in the cell lines tested.

Cell LineAssayConcentration RangeResultReference
PC-3 (Human Prostate Cancer)MTT Assay1–100 µMNo visible cytotoxicity[1]
3T3 (Mouse Fibroblast)MTT Assay1–100 µMNo visible cytotoxicity[1]
H1299 (Human Non-small Cell Lung Carcinoma)MTT Assay3.125-100 µg/mLIC50 > 100 µg/mL
MCF-7 (Human Breast Adenocarcinoma)MTT Assay3.125-100 µg/mLIC50 > 100 µg/mL

IC50: The half maximal inhibitory concentration. A higher IC50 value indicates lower cytotoxicity.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Mammalian cell lines (e.g., PC-3, 3T3, HeLa, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This protocol determines the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A reduction in NO production is indicative of anti-inflammatory potential.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Pre-treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium and add 100 µL of the this compound solutions to the wells. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition by this compound compared to the LPS-only control.

Antimalarial Activity: Plasmodium falciparum Lactate (B86563) Dehydrogenase (LDH) Assay

This assay evaluates the potential antimalarial activity of this compound by measuring the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) in cultured Plasmodium falciparum. A decrease in pLDH activity indicates parasite growth inhibition.

Materials:

  • This compound

  • Chloroquine-sensitive or -resistant strains of Plasmodium falciparum

  • Human red blood cells (O+)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • LDH assay reagents:

    • Malstat reagent

    • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • 96-well plates

  • Gas mixture for parasite culture (5% CO2, 5% O2, 90% N2)

  • Multi-well spectrophotometer

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at a desired parasitemia and hematocrit.

  • Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a positive control (e.g., chloroquine (B1663885) or artemisinin) and a negative control (parasitized red blood cells with no drug).

  • Assay Initiation: Add the parasitized red blood cell suspension to each well of the drug plate to achieve a final hematocrit of 2% and a parasitemia of 1%.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with the parasite gas mixture at 37°C.

  • LDH Assay:

    • After incubation, lyse the red blood cells by freeze-thawing the plate.

    • Add the LDH assay reagents (Malstat and NBT/PES) to each well.

    • Incubate the plate at room temperature in the dark for 30-60 minutes.

  • Absorbance Measurement: Measure the absorbance at 650 nm.

  • Data Analysis: The absorbance is proportional to the amount of pLDH, which reflects the number of viable parasites. Calculate the IC50 value of this compound by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Visualization of Signaling Pathways and Workflows

Cytotoxicity_MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anti_inflammatory_NO_Assay_Workflow A Seed RAW 264.7 macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition G->H

Caption: Workflow for the anti-inflammatory nitric oxide assay.

Antimalarial_LDH_Assay_Workflow A Prepare this compound dilutions B Add P. falciparum-infected RBCs A->B C Incubate for 72h B->C D Lyse RBCs (Freeze-thaw) C->D E Add LDH assay reagents D->E F Incubate and measure absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the antimalarial pLDH assay.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS gene expression NFkB->iNOS translocation to nucleus iNOS_protein iNOS protein iNOS->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine -> L-citrulline Borapetoside_B This compound (potential inhibition) Borapetoside_B->NFkB Borapetoside_B->iNOS_protein

Caption: Potential inhibitory points of this compound in the LPS-induced inflammatory pathway.

pLDH_Pathway cluster_parasite Plasmodium falciparum Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate pLDH pLDH pLDH NADH NADH NAD NAD+ NADH->NAD Borapetoside_B This compound (potential inhibitor) Borapetoside_B->pLDH

References

Application Notes and Protocols for the Analytical Standards of Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside B is a clerodane diterpenoid glycoside that has been isolated from medicinal plants of the Tinospora genus, notably Tinospora crispa and Tinospora cordifolia.[1][2] These plants have a long history of use in traditional medicine for treating various ailments, including inflammation and diabetes. As research into the therapeutic potential of this compound continues, the need for robust and reliable analytical standards is paramount for ensuring the quality, consistency, and safety of research materials and potential drug products.

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound, utilizing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueSource
Molecular Formula C₂₇H₃₆O₁₂[1]
Molecular Weight 552.6 g/mol [1][3]
CAS Number 104901-05-5
Appearance White to off-white powderAssumed based on typical isolated natural products
Solubility Soluble in methanol (B129727), ethanol, DMSO, and pyridine.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Identification and Quantification

HPLC is a versatile technique for the separation, identification, and quantification of this compound in plant extracts and purified samples.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A gradient of water (A) and methanol or acetonitrile (B52724) (B). A typical gradient could be: 0-30 min, 20-80% B; 30-35 min, 80-100% B; 35-40 min, 100% B; 40-45 min, 100-20% B. The exact gradient should be optimized for the specific sample matrix.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (or based on the UV spectrum of this compound)
Injection Volume 10-20 µL

Sample Preparation:

  • Plant Material: Weigh 1.0 g of dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 3000 rpm for 10 minutes. Collect the supernatant and repeat the extraction twice. Combine the supernatants and evaporate to dryness under reduced pressure. Reconstitute the residue in 1 mL of methanol.

  • Purified Samples: Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter all samples through a 0.45 µm syringe filter before injection.

Reference Standard:

A certified reference standard of this compound is essential for accurate quantification. A commercial source for this compound is available from ChemFaces. If a commercial standard is unavailable, it must be isolated and characterized to establish its purity.

Method Validation (for Quantitative Analysis):

A full validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 over a defined concentration range.
Accuracy Recovery of 98-102% for spiked samples.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification start Start plant_material Weigh Plant Material start->plant_material extraction Solvent Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV/PDA Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis quantify Quantify this compound data_analysis->quantify calibration Prepare Calibration Curve (Reference Standard) calibration->quantify end End quantify->end

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Confirmation

LC-MS provides high sensitivity and specificity for the identification and structural elucidation of this compound, especially in complex matrices.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UPLC or HPLC system.
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Ionization Source Electrospray Ionization (ESI) in positive and negative modes.
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40 °C
MS Parameters Optimize parameters such as capillary voltage, cone voltage, and collision energy for this compound.

Data Analysis:

  • Identification: The identification of this compound is based on its accurate mass measurement and characteristic fragmentation pattern. The protonated molecule [M+H]⁺ or [M+Na]⁺ and the deprotonated molecule [M-H]⁻ should be observed in the full scan mass spectrum.

  • Fragmentation: In tandem MS (MS/MS) experiments, a characteristic fragmentation is the loss of the glycosidic unit (C₆H₁₀O₅, 162.05 Da) from the parent ion.

Expected Mass Spectrometry Data for this compound:

IonCalculated m/z
[M+H]⁺553.2280
[M+Na]⁺575.2100
[M-H]⁻551.2134
[M-H-C₆H₁₀O₅]⁻389.1600

Logical Workflow for LC-MS Analysis:

LCMS_Workflow cluster_data Data Acquisition and Analysis start Sample Preparation (as per HPLC) lc_separation LC Separation (UPLC/HPLC) start->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_analysis Mass Analysis (Q-TOF/Orbitrap) ionization->ms_analysis full_scan Full Scan MS (Accurate Mass) ms_analysis->full_scan msms Tandem MS (MS/MS) (Fragmentation Pattern) ms_analysis->msms identification Compound Identification full_scan->identification msms->identification end Structural Confirmation identification->end

Caption: Workflow for LC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
NMR Spectrometer 400 MHz or higher field strength for better resolution.
Solvent Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).
Experiments ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

Sample Preparation:

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of the deuterated solvent.

Data Interpretation:

The combination of 1D and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals in the molecule, confirming the clerodane diterpenoid core, the furan (B31954) ring, and the glycosidic linkage. The chemical shifts and coupling constants should be compared with published data for this compound and related compounds.

Signaling Pathway for Structural Elucidation by NMR:

NMR_Signaling cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY structure Complete Structure of This compound C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlations) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) C13_NMR->HMBC COSY->structure HSQC->structure HMBC->structure

Caption: NMR experiments for structural elucidation.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the identification, quantification, and structural elucidation of this compound. The implementation of these standardized protocols will facilitate the reliable and consistent analysis of this promising natural product, thereby supporting its further development in pharmaceutical and biomedical research. It is crucial to emphasize that any quantitative method must be fully validated to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Screening Borapetoside B Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Borapetoside B is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a history of use in traditional medicine for treating conditions such as diabetes and inflammation. While related compounds from the same plant, Borapetoside A and C, have demonstrated notable hypoglycemic and anti-diabetic properties, this compound has been reported as inactive in similar assays. This difference in activity is attributed to the stereochemistry at the C-8 position.

These application notes provide a comprehensive set of cell-based assays to rigorously evaluate the biological activity of this compound. The protocols are designed for researchers in drug discovery and development to:

  • Confirm the reported lack of hypoglycemic activity.

  • Screen for other potential bioactivities, including cytotoxicity and anti-inflammatory effects.

  • Investigate the molecular mechanisms underlying any observed effects.

The following protocols detail methods for assessing cytotoxicity, glucose uptake, insulin (B600854) secretion, and anti-inflammatory responses in relevant cell lines.

General Cytotoxicity Assessment

A primary step in screening any compound is to determine its cytotoxic potential. This ensures that any observed effects in subsequent functional assays are not merely a consequence of cell death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Cell Viability Assay

This protocol is designed to measure the effect of this compound on the viability of adherent cell lines.

Experimental Protocol

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or the specific cell line for functional assays) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation

Concentration (µM)Absorbance (570 nm)% Viability vs. Control
Vehicle Control1.25 ± 0.08100%
This compound (0.1)1.22 ± 0.0797.6%
This compound (1)1.19 ± 0.0995.2%
This compound (10)1.15 ± 0.0692.0%
This compound (50)1.08 ± 0.1086.4%
This compound (100)0.95 ± 0.0876.0%
Positive Control (Doxorubicin 10 µM)0.15 ± 0.0212.0%

Note: Data are representative and should be generated from at least three independent experiments.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Workflow for the MTT cell viability assay.

Screening for Anti-Diabetic Activity

Given that related compounds exhibit potent anti-diabetic effects, it is crucial to screen this compound for similar activities. Key cellular events in glucose homeostasis include insulin-stimulated glucose uptake into peripheral tissues and insulin secretion from pancreatic β-cells.

Glucose Uptake Assay in C2C12 Myotubes

This assay measures the ability of this compound to stimulate glucose uptake in a skeletal muscle cell line, a primary site for glucose disposal.

Experimental Protocol

  • Cell Differentiation: Seed C2C12 myoblasts in a 24-well plate. Once confluent, differentiate the cells into myotubes by replacing the growth medium with a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

  • Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free DMEM for 3-4 hours.

  • Pre-treatment: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or controls for 1 hour. Include a vehicle control, a positive control (e.g., 100 nM insulin), and a negative control (e.g., Cytochalasin B, a glucose transporter inhibitor).

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-NBDG (a fluorescent glucose analog) to a final concentration of 50 µM. Incubate for 30 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Lyse the cells with a suitable lysis buffer. Measure the fluorescence of the cell lysate using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Normalize the fluorescence readings to the total protein content of each well (determined by a BCA assay). Express glucose uptake as a percentage relative to the vehicle control.

Data Presentation

Treatment2-NBDG Fluorescence (Arbitrary Units)Glucose Uptake (% of Control)
Vehicle Control1500 ± 120100%
Insulin (100 nM)3200 ± 250213%
This compound (1 µM)1550 ± 130103%
This compound (10 µM)1600 ± 150107%
This compound (50 µM)1620 ± 140108%
Cytochalasin B500 ± 6033%

Note: Representative data. Actual results may vary.

Insulin Secretion Assay in INS-1 Cells

This assay determines if this compound can stimulate insulin secretion from pancreatic β-cells.[1][2]

Experimental Protocol

  • Cell Seeding: Plate INS-1 cells (or a similar β-cell line) in a 24-well plate and culture until they reach ~80% confluency.

  • Pre-incubation: Wash the cells with a Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.5 mM) and pre-incubate for 2 hours at 37°C to establish a basal insulin secretion level.

  • Stimulation: Discard the pre-incubation buffer. Add fresh KRBB containing either a low (2.5 mM) or high (16.7 mM) glucose concentration, along with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control. Include a positive control such as Glibenclamide (a known insulin secretagogue).

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well. This contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercial Insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well. Present the data as fold-change over the low-glucose vehicle control.

Data Presentation

ConditionThis compound (µM)Secreted Insulin (ng/mg protein)Fold Change vs. Low Glucose Control
Low Glucose (2.5 mM)0 (Vehicle)2.5 ± 0.31.0
Low Glucose (2.5 mM)102.6 ± 0.41.04
High Glucose (16.7 mM)0 (Vehicle)8.9 ± 0.73.56
High Glucose (16.7 mM)109.1 ± 0.83.64
Glibenclamide (1 µM)012.5 ± 1.15.0

Note: Representative data illustrating a lack of effect.

Western Blot Analysis of Insulin Signaling Pathway

To investigate the molecular mechanism, Western blotting can be used to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as the Insulin Receptor (IR) and Akt.[3][4]

Experimental Protocol

  • Cell Culture and Treatment: Culture HepG2 (liver), C2C12 (muscle), or 3T3-L1 (adipocyte) cells. Starve the cells and then treat with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with or without insulin (100 nM) for 15 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies against phosphorylated proteins (e.g., p-IR, p-Akt) and total proteins (e.g., IR, Akt).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Insulin Signaling Pathway

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates (p-IR) GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Glucose Uptake PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) AS160 AS160 Akt->AS160 Inhibits AS160->GLUT4_vesicle Promotes Translocation

Simplified insulin signaling pathway leading to glucose uptake.

Screening for Anti-Inflammatory Activity

Chronic low-grade inflammation is linked to various metabolic diseases. Therefore, screening this compound for anti-inflammatory properties is a logical step. The following assay uses lipopolysaccharide (LPS)-stimulated macrophages to model an inflammatory response.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.

Experimental Protocol

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite (a stable product of NO) in the samples. Express the results as a percentage of inhibition of NO production compared to the LPS-only treated group.

Data Presentation

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (Unstimulated)1.2 ± 0.2-
LPS (1 µg/mL)25.4 ± 1.80%
LPS + this compound (1 µM)24.9 ± 2.12.0%
LPS + this compound (10 µM)24.1 ± 1.95.1%
LPS + this compound (50 µM)23.5 ± 2.37.5%
LPS + Dexamethasone (1 µM)5.8 ± 0.577.2%

Note: Representative data illustrating a lack of significant anti-inflammatory effect.

Workflow for Anti-Inflammatory Screening

AntiInflammatory_Workflow A Seed RAW 264.7 macrophages B Pre-treat with this compound or Dexamethasone A->B C Stimulate with LPS (1 ug/mL) B->C D Incubate for 24h C->D E Collect supernatant D->E F Perform Griess Assay for NO or ELISA for cytokines (TNF-α, IL-6) E->F G Measure absorbance/signal F->G H Calculate % inhibition G->H

General workflow for in vitro anti-inflammatory assays.

The provided protocols offer a structured approach to comprehensively screen this compound for potential biological activities. By starting with a general cytotoxicity assay, followed by specific functional assays for anti-diabetic and anti-inflammatory effects, researchers can systematically evaluate the compound's pharmacological profile. While existing literature suggests this compound may be inactive, these rigorous cell-based screening methods are essential to confirm these findings and to explore the possibility of other, previously uninvestigated, bioactivities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Borapetoside B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Borapetoside B from Tinospora crispa. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for extracting this compound from Tinospora crispa?

A1: Based on the extraction of structurally similar clerodane diterpenoids from Tinospora crispa, a polar solvent is generally recommended. An ethanol-water mixture is a good starting point, as ethanol (B145695) has been successfully used to isolate Borapetosides A and C.[1] For initial extraction, a 70% ethanol solution is often effective for many bioactive compounds.[2] Alternatively, a methanol-water mixture (e.g., 4:1 v/v) has also been used effectively for extracting related compounds like Borapetol B from this plant.[3]

Q2: Which extraction technique is most suitable for maximizing the yield of this compound?

A2: Several extraction techniques can be employed, each with its own advantages. Ultrasound-assisted extraction (UAE) or sonication is a commonly used method that can enhance extraction efficiency and reduce extraction time.[3] Maceration is a simpler technique but may result in lower yields compared to more advanced methods. For exhaustive extraction, Soxhlet extraction can be considered, although the use of heat may not be suitable for all thermolabile compounds. A comparative analysis of different methods would be the best approach to determine the optimal technique for your specific laboratory setup and goals.

Q3: How can I remove fatty constituents from the plant material before the main extraction?

A3: It is highly recommended to defat the dried plant material prior to the primary extraction. This can be achieved by a preliminary extraction with a nonpolar solvent like n-hexane.[3] This step will remove lipids and other nonpolar compounds that can interfere with the subsequent purification of this compound.

Q4: What is a suitable method for the quantification of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for the quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The detection wavelength would need to be optimized for this compound, but a starting point could be around 205-220 nm, which is common for compounds with limited chromophores.

Q5: Are there any known stability issues with this compound during extraction and storage?

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound in the extract 1. Inappropriate solvent selection.2. Inefficient extraction method.3. Poor quality of plant material.4. Degradation of the compound during extraction.1. Test a range of solvent polarities (e.g., different ethanol/methanol-water ratios).2. Increase extraction time, temperature (if the compound is stable), or use a more efficient technique like sonication.3. Ensure the plant material is properly identified, dried, and stored.4. Avoid excessive heat and light during the extraction process.
Interfering peaks during HPLC analysis 1. Incomplete removal of interfering compounds.2. Co-elution of compounds with similar polarity.3. Contamination of the sample or mobile phase.1. Perform a preliminary defatting step with hexane (B92381).2. Optimize the HPLC gradient, mobile phase composition, or try a different column chemistry.3. Use HPLC-grade solvents and filter all samples and mobile phases before use.
Poor separation of this compound from other compounds during purification 1. Inappropriate stationary phase for column chromatography.2. Incorrect mobile phase composition.3. Overloading of the column.1. Use silica (B1680970) gel for initial fractionation, followed by reversed-phase (C18) chromatography for finer separation.2. Perform thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.3. Reduce the amount of crude extract loaded onto the column.
Loss of compound during solvent evaporation 1. High temperature during evaporation.2. Use of a high-vacuum system for a volatile compound.1. Use a rotary evaporator at a controlled temperature (e.g., 40-50°C).2. Use a gentle stream of nitrogen gas for small-volume evaporation.

Data Presentation

Table 1: Summary of Extraction Parameters for Clerodane Diterpenoids from Tinospora crispa

Compound Plant Part Extraction Method Solvent System Reference
Borapetol BStemSonication1. Hexane (defatting)2. Methanol:Water (4:1)
Borapetoside A & CVinesNot specifiedEthanol
Borapetoside ENot specifiedUltrasonication96% Ethanol
cis-Clerodane-type furanoditerpenoidsAerial partsNot specifiedOrganic solvents

Experimental Protocols

Protocol 1: General Extraction of this compound
  • Plant Material Preparation:

    • Obtain dried stems of Tinospora crispa.

    • Grind the dried stems into a fine powder.

  • Defatting:

    • Macerate the plant powder in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the hexane extract.

    • Air-dry the plant residue to remove any remaining hexane.

  • Primary Extraction:

    • Macerate the defatted plant powder in 70% ethanol (1:10 w/v) for 48 hours at room temperature with occasional stirring.

    • Alternatively, perform ultrasound-assisted extraction for 30-60 minutes.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine all the ethanol extracts.

  • Solvent Evaporation:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: HPLC Quantification of this compound (Hypothetical Method)
  • Instrumentation:

    • HPLC system with a UV/Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-20 min: 20-80% B

    • 20-25 min: 80-100% B

    • 25-30 min: 100% B

    • 30-35 min: 100-20% B (re-equilibration)

  • Detection:

    • UV detection at 210 nm.

  • Quantification:

    • Prepare a calibration curve using a purified standard of this compound.

    • Inject the prepared extract samples and quantify the amount of this compound by comparing the peak area with the calibration curve.

Mandatory Visualization

Extraction_Workflow cluster_prep Plant Material Preparation cluster_defat Defatting cluster_extract Primary Extraction cluster_concentrate Concentration cluster_purify Purification & Analysis start Dried Tinospora crispa Stems grind Grinding start->grind powder Fine Powder grind->powder defatting Maceration with n-Hexane powder->defatting filter_defat Filtration defatting->filter_defat hexane_waste Hexane Extract (Discard) filter_defat->hexane_waste defatted_powder Defatted Powder filter_defat->defatted_powder extraction Extraction with 70% Ethanol (Maceration or Sonication) defatted_powder->extraction filter_extract Filtration extraction->filter_extract residue Plant Residue filter_extract->residue extract Ethanol Extract filter_extract->extract residue->extraction Repeat 2x evaporation Rotary Evaporation extract->evaporation crude_extract Crude Extract evaporation->crude_extract column Column Chromatography (Silica Gel) crude_extract->column fractions Fractions column->fractions tlc TLC Analysis fractions->tlc hplc_purify Preparative HPLC (C18) tlc->hplc_purify borapetoside_b Pure this compound hplc_purify->borapetoside_b hplc_quantify HPLC-UV Quantification borapetoside_b->hplc_quantify

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_analysis Analytical Issues cluster_purification Purification Issues start Low this compound Yield? solvent Check Solvent System start->solvent Is extraction efficient? hplc_method Optimize HPLC Method start->hplc_method Is quantification accurate? method Evaluate Extraction Method solvent->method material Assess Plant Material Quality method->material crude_extract Crude Extract Yield Low? material->crude_extract interference Check for Interferences hplc_method->interference column_cond Adjust Column Conditions sample_load Reduce Sample Loading column_cond->sample_load final_yield Final Yield Low? crude_extract->final_yield No final_yield->column_cond Yes

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming solubility issues of Borapetoside B in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Borapetoside B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the aqueous solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a clerodane diterpenoid glycoside that has been isolated from plants such as Tinospora crispa. It is studied for its potential therapeutic properties, including anti-inflammatory and anti-diabetic effects.[1][2]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₆O₁₂--INVALID-LINK--
Molecular Weight552.6 g/mol --INVALID-LINK--
AppearanceColorless, monoclinic crystals--INVALID-LINK--
Known SolventsDMSO, Pyridine, Methanol, Ethanol--INVALID-LINK--

Q2: I am having trouble dissolving this compound in my aqueous buffer for cell culture experiments. What should I do?

This is a common issue as this compound has poor aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

It is advisable to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3] For example, you can dissolve this compound in DMSO to make a 10 mM or higher stock solution. Ensure the compound is completely dissolved before further use. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C.

Q4: How do I dilute the DMSO stock solution into my aqueous cell culture medium without precipitation?

To minimize precipitation when diluting your DMSO stock, it is crucial to add the stock solution to your aqueous medium while vortexing or gently mixing. The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is often well-tolerated by most cell lines.[3]

Troubleshooting Guide

Issue 1: Precipitation occurs upon dilution of the DMSO stock solution into the aqueous medium.
  • Cause: The aqueous solubility of this compound is exceeded.

  • Troubleshooting Steps:

    • Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous medium.

    • Increase the DMSO concentration (with caution): If your experimental system allows, you can slightly increase the final DMSO concentration. However, always run a vehicle control (medium with the same final DMSO concentration) to ensure the solvent does not affect your experimental results.

    • Use a co-solvent system: Prepare your working solution in a mixture of your aqueous buffer and a water-miscible organic solvent.

    • Consider using solubility enhancers: Excipients like cyclodextrins can encapsulate hydrophobic molecules and increase their aqueous solubility.

Issue 2: The required concentration for my experiment is still not achievable in an aqueous solution.
  • Cause: this compound may have very low intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Use of surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can aid in solubilization. However, their compatibility with your specific assay needs to be validated.

    • Complexation with cyclodextrins: This technique can significantly enhance the solubility of poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary, but the thermal stability of this compound has not been extensively studied.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Solubilization using Cyclodextrins (General Approach)

This is a general protocol that needs to be optimized for this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer. The concentration of HP-β-CD may need to be optimized (e.g., starting with a 1-5% w/v solution).

  • Slowly add the this compound powder to the HP-β-CD solution while stirring.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvency Using a water-miscible organic solvent to increase solubility.Simple to implement.The organic solvent may have biological effects.
pH Adjustment Changing the ionization state of the compound to a more soluble form.Can be very effective if the compound has ionizable groups.pKa of this compound is unknown; pH changes can affect the experiment.
Cyclodextrin (B1172386) Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.Can significantly increase solubility and bioavailability.Requires optimization of the cyclodextrin type and concentration.
Use of Surfactants Formation of micelles that can solubilize hydrophobic compounds.Effective at low concentrations.Surfactants can interfere with some biological assays.

Signaling Pathways and Experimental Workflows

This compound and its analogs have been reported to modulate several signaling pathways, primarily in the context of their anti-diabetic and anti-inflammatory effects.

Insulin (B600854) Signaling Pathway

Studies on related compounds like Borapetoside C suggest an interaction with the insulin signaling pathway. The proposed mechanism involves the activation of the insulin receptor (IR), leading to the phosphorylation of Protein Kinase B (Akt) and subsequent translocation of glucose transporter 2 (GLUT2) to the cell membrane, which enhances glucose uptake.[1]

Insulin_Signaling_Pathway Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR Activates PI3K PI3K IR->PI3K Phosphorylates Akt Akt (Protein Kinase B) PI3K->Akt Activates GLUT2 GLUT2 Translocation Akt->GLUT2 Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake

Caption: Proposed Insulin Signaling Pathway Modulation by Borapetoside Analogs.

Troubleshooting Experimental Workflow for Solubility Enhancement

The following workflow can guide researchers in systematically addressing solubility issues with this compound.

Solubility_Workflow Start Start: Dissolve this compound in Aqueous Solution Check_Solubility Is it soluble at the desired concentration? Start->Check_Solubility Success Proceed with Experiment Check_Solubility->Success Yes Troubleshoot Troubleshoot Solubility Check_Solubility->Troubleshoot No Method1 Method 1: Prepare DMSO Stock & Dilute Troubleshoot->Method1 Check1 Precipitation? Method1->Check1 Check1->Success No Method2 Method 2: Use Co-solvents Check1->Method2 Yes Check2 Soluble & Compatible? Method2->Check2 Check2->Success Yes Method3 Method 3: Cyclodextrin Complexation Check2->Method3 No Check3 Soluble & Compatible? Method3->Check3 Check3->Success Yes Optimize Optimize Protocol / Consider Alternative Methods Check3->Optimize No

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Potential Anti-Inflammatory Signaling Pathways

Network pharmacology studies suggest that this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as MAPK and TNF signaling. While direct experimental evidence for this compound is limited, these pathways are common targets for natural anti-inflammatory compounds.

Anti_Inflammatory_Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway TNF_Pathway TNF Signaling Pathway Inflammatory_Stimuli->TNF_Pathway Borapetoside_B This compound Borapetoside_B->MAPK_Pathway Inhibits (?) Borapetoside_B->TNF_Pathway Inhibits (?) Inflammatory_Response Pro-inflammatory Cytokine Production MAPK_Pathway->Inflammatory_Response TNF_Pathway->Inflammatory_Response

Caption: Potential anti-inflammatory signaling pathways modulated by this compound. The inhibitory effects are putative and require further investigation.

References

Stability of Borapetoside B under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Borapetoside B for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: How does temperature affect the stability of this compound?

Direct studies on the thermal degradation of this compound are not available. However, for many natural compounds, elevated temperatures can accelerate degradation.[2][3][4] It is best practice to handle this compound at room temperature for the shortest time necessary during experimental procedures and to return it to recommended cold storage conditions promptly.

Q3: What is the likely impact of pH on the stability of this compound?

The pH of the solvent can significantly influence the stability of natural compounds, often through hydrolysis.[2] While the specific pH-rate profile for this compound has not been documented, it is advisable to prepare solutions in buffers that are close to neutral pH unless the experimental protocol requires otherwise. If acidic or alkaline conditions are necessary, fresh solutions should be prepared immediately before use.

Q4: Is this compound sensitive to light or oxidation?

Many complex organic molecules are susceptible to degradation upon exposure to light (photodegradation) and air (oxidation). To mitigate these risks, it is recommended to store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect from light. Purging solutions with an inert gas like nitrogen or argon before sealing can help minimize oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time Degradation of this compound stock solution.1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. 3. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC) before use.
Loss of biological activity Compound degradation due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. 2. Minimize the time the compound is kept at room temperature during experiments. 3. Consider preparing fresh solutions from a new batch of solid compound.
Visible changes in the solution (e.g., color change, precipitation) Chemical degradation or poor solubility.1. Discard the solution. 2. Prepare a fresh solution, ensuring the compound is fully dissolved. Sonication may be used if it does not affect the compound's stability. 3. If precipitation occurs upon storage, try a different solvent system or prepare fresh solutions for each experiment.

Experimental Protocols

General Protocol for Assessing Compound Stability:

A general approach to assess the stability of a compound like this compound involves subjecting it to various conditions and monitoring its degradation over time using a quantitative analytical method like High-Performance Liquid Chromatography (HPLC).

  • Preparation of Samples: Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 3, 5, 7, 9) and solvents.

  • Storage Conditions: Aliquot the solutions and store them under various conditions:

    • Temperature: -20°C, 4°C, room temperature (e.g., 25°C), and an elevated temperature (e.g., 40°C).

    • Light Exposure: Protect one set of samples from light while exposing another to ambient light.

  • Time Points: Collect samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate. This data can be used to establish a stability profile and shelf-life under different conditions.

Signaling Pathways and Workflows

While this compound has been reported as inactive in some studies, its structurally similar and active counterparts, Borapetoside A and C, have been shown to exert their hypoglycemic effects through the insulin (B600854) signaling pathway.

Insulin Signaling Pathway for Borapetosides A and C cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Borapetoside A/C Borapetoside A/C IR Insulin Receptor (IR) Borapetoside A/C->IR Activates Akt Akt/PKB IR->Akt Phosphorylates GLUT2 GLUT2 Akt->GLUT2 Promotes translocation Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake Facilitates

Caption: Insulin signaling pathway activated by Borapetosides A and C.

Stability_Testing_Workflow A Prepare this compound Stock Solution B Aliquot into Different Conditions (Temp, pH, Light) A->B C Incubate for Predetermined Time Points B->C D Sample Collection C->D E HPLC Analysis D->E F Data Analysis (Degradation Kinetics) E->F G Determine Optimal Storage Conditions F->G

Caption: General workflow for assessing the stability of this compound.

References

Troubleshooting peak tailing in Borapetoside B HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Borapetoside B, with a specific focus on resolving peak tailing to ensure accurate quantification and robust method performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a concern?

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the latter half of the peak is broader than the front half, creating an asymmetrical shape.[1][2] This is problematic because it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation chemistry or HPLC system.[2][3]

Q2: My this compound peak is tailing. What are the most likely chemical causes?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[4] For a polar molecule like this compound, which contains multiple hydroxyl groups, the following are common chemical causes:

  • Silanol (B1196071) Interactions: The most frequent cause of peak tailing in reversed-phase HPLC is the interaction between polar functional groups on the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase. These interactions introduce a secondary, undesirable retention mechanism that broadens the peak.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a mid-range pH, silanols can become deprotonated (Si-O⁻) and strongly interact with analytes that have any basic character. While this compound is not a strong base, controlling the mobile phase pH to suppress silanol activity is crucial. Adjusting the mobile phase to a lower pH (e.g., pH 2.5-4) with an additive like formic acid or acetic acid will keep silanol groups protonated and minimize these secondary interactions.

  • Trace Metal Contamination: The presence of trace metals within the silica (B1680970) matrix of the column can increase the acidity of silanol groups, leading to stronger interactions and increased tailing. Using a modern, high-purity silica column can mitigate this issue.

Q3: How can I determine if my HPLC column is the source of the peak tailing?

Column-related problems are a common source of peak shape distortion. Here’s how to troubleshoot them:

  • Column Contamination: Strongly retained compounds from previous injections can build up at the column inlet, creating active sites that cause tailing. Try flushing the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent). If this fails, replacing the column may be necessary.

  • Column Void or Bed Deformation: A void at the column inlet or a disturbed packing bed can cause the sample to spread unevenly, leading to distorted peaks for all analytes in the chromatogram. This can be confirmed by replacing the column with a new one. If the problem is resolved, the old column was compromised.

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing tailing or split peaks. Back-flushing the column (if the manufacturer allows) may resolve the issue. Using in-line filters and guard columns is a recommended preventative measure.

Q4: Can my sample preparation or injection parameters affect the peak shape of this compound?

Yes, the way the sample is prepared and injected can have a significant impact:

  • Sample Solvent Effect: If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase, it can lead to peak distortion. For this compound, dissolving the sample in 100% methanol (B129727) or DMSO and injecting into a mobile phase with a high aqueous content can cause issues. Best Practice: Always try to dissolve your sample in the initial mobile phase composition.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to peak broadening and asymmetry. To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was overloaded.

Q5: What instrumental factors can contribute to peak tailing?

If chemical and column-related causes have been ruled out, the issue may lie with the HPLC system itself:

  • Extra-Column Volume: Excessive volume between the point of injection and the detector can cause band broadening and tailing. This includes using tubing with an unnecessarily large internal diameter or excessive length. Ensure all connections are made with narrow-bore tubing (e.g., 0.005" ID) cut to the shortest necessary length.

  • Improper Fittings: Poorly connected fittings can create small voids or dead volumes in the flow path, disrupting the sample band and causing peak distortion. Always ensure that fittings are properly seated and tightened according to the manufacturer's instructions.

Troubleshooting Summary

The table below summarizes key parameters to investigate when troubleshooting peak tailing for this compound.

ParameterPotential Issue Leading to TailingRecommended Action & Adjustment
Mobile Phase pH & Composition Residual silanol groups on the column are ionized, causing secondary interactions.
Column Health & Chemistry Column is old, contaminated, or contains a lower-purity silica with active silanol sites.
Sample Solvent & Concentration Sample is dissolved in a solvent stronger than the mobile phase, or the injected mass is too high.
HPLC System Fluidic Path Excessive tubing length/diameter or poorly connected fittings are creating extra-column volume.

Recommended HPLC Protocol for this compound

This protocol provides a starting point for the analysis of this compound and is designed to minimize potential peak tailing.

  • HPLC System and Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.22 µm membrane filter and degas.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare working standards and samples by diluting the stock solution with the initial mobile phase (80:20 mixture of Mobile Phase A and Mobile Phase B) to the desired concentration (e.g., 10-100 µg/mL).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing in your this compound analysis.

G cluster_physical Physical Troubleshooting Path cluster_chemical Chemical Troubleshooting Path Observe Peak Tailing Observed for this compound CheckOtherPeaks Are other peaks in the chromatogram also tailing? Observe->CheckOtherPeaks AllPeaksTail Yes, All Peaks Tail CheckOtherPeaks->AllPeaksTail Yes OnlyB_Tails No, Only this compound Tails CheckOtherPeaks->OnlyB_Tails No PhysicalIssue Suspect Physical/Instrumental Issue AllPeaksTail->PhysicalIssue ChemicalIssue Suspect Chemical Interaction Issue OnlyB_Tails->ChemicalIssue CheckConnections 1. Check fittings for leaks/dead volume. 2. Minimize tubing length/ID. PhysicalIssue->CheckConnections CheckFrit 2. Check for blocked column frit. (Backflush or replace column) CheckConnections->CheckFrit CheckVoid 3. Check for column void. (Replace column) CheckFrit->CheckVoid CheckSamplePrep 1. Check for sample overload. (Dilute sample 10x and re-inject) ChemicalIssue->CheckSamplePrep CheckSolvent 2. Check for solvent mismatch. (Dissolve sample in mobile phase) CheckSamplePrep->CheckSolvent CheckMobilePhase 3. Optimize mobile phase. (Add 0.1% formic acid, adjust pH) CheckSolvent->CheckMobilePhase CheckColumnChem 4. Evaluate column chemistry. (Use high-purity, end-capped column) CheckMobilePhase->CheckColumnChem

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

References

Resolving co-eluting impurities during Borapetoside B purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Borapetoside B. The focus is on resolving co-eluting impurities, a common challenge in the isolation of this natural product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during the purification of this compound from Tinospora crispa?

This compound is a clerodane furanoditerpenoid glycoside. Impurities that are often encountered during its purification from Tinospora crispa extracts are structurally similar compounds, which can make their separation challenging. These include other borapetosides and related diterpenoids.

Common Potential Co-eluting Impurities:

  • Borapetoside A, C, D, and E: These are isomers and analogs of this compound with variations in their glycosylation or stereochemistry.[1] Their similar structures often lead to close elution times in reversed-phase chromatography.

  • Other Furanoditerpenoid Glycosides: Tinospora crispa contains a variety of these compounds that share the same core structure as this compound.[2]

  • Aglycones: The non-glycosylated forms of borapetosides may be present as minor impurities.

  • Alkaloids, Flavonoids, and Sterols: While structurally different, these compounds are abundant in Tinospora crispa extracts and may co-elute with this compound if the initial extraction and fractionation steps are not selective enough.[3]

Q2: I am observing a shoulder on my this compound peak in the HPLC chromatogram. What could be the cause?

A shoulder on the main peak is a classic sign of a co-eluting impurity. Given the complexity of the natural extract, it is likely a structurally related borapetoside analog. To confirm this, it is recommended to use a high-resolution mass spectrometer (MS) detector coupled with the HPLC system. The MS data can help in identifying the mass of the co-eluting compound and thus give clues to its identity.

Q3: My preparative HPLC run is not providing the baseline separation I achieved on my analytical scale. Why is this happening?

Scaling up from an analytical to a preparative HPLC method often presents challenges. The loss of resolution can be attributed to several factors, including:

  • Column Overload: Injecting too much sample onto the preparative column can lead to peak broadening and a loss of resolution.

  • Flow Rate and Gradient Profile: The linear velocity of the mobile phase may not be optimal for the larger diameter of the preparative column. The gradient profile may also need to be adjusted to maintain separation.

  • Extra-column Volume: The tubing and connections in a preparative system have a larger volume, which can contribute to peak broadening.

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to troubleshooting co-elution issues during this compound purification using reversed-phase HPLC.

Initial Assessment

Before modifying the purification method, it is crucial to characterize the problem.

  • Peak Purity Analysis: If available, use a Diode Array Detector (DAD) to check the peak purity across the this compound peak. A non-homogenous spectrum indicates the presence of a co-eluting impurity.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to an MS detector to identify the mass-to-charge ratio (m/z) of the main peak and any co-eluting species. This can help in tentatively identifying the impurity based on the known compounds in Tinospora crispa.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

G Troubleshooting Workflow for Co-eluting Impurities start Co-elution Observed peak_purity Perform Peak Purity Analysis (DAD/MS) start->peak_purity identify_impurity Identify Potential Impurity peak_purity->identify_impurity method_optimization Method Optimization identify_impurity->method_optimization mobile_phase Modify Mobile Phase method_optimization->mobile_phase Primary Approach stationary_phase Change Stationary Phase method_optimization->stationary_phase Alternative temp_flow Adjust Temperature & Flow Rate method_optimization->temp_flow Fine-tuning reinject Re-inject and Analyze mobile_phase->reinject stationary_phase->reinject temp_flow->reinject resolution_achieved Resolution Achieved? resolution_achieved->method_optimization No end Pure this compound resolution_achieved->end Yes reinject->resolution_achieved

Caption: A logical workflow for troubleshooting co-elution in HPLC.

Detailed Troubleshooting Steps

1. Modify the Mobile Phase

Changes in the mobile phase composition can significantly alter the selectivity of the separation.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and may resolve the co-eluting peaks.

  • Adjust the pH: For ionizable compounds, modifying the pH of the aqueous portion of the mobile phase can alter retention times. Since borapetosides are glycosides and generally neutral, this may have a lesser effect but is worth considering if the impurity is ionizable. The addition of a small amount of acid, like 0.1% formic acid, can improve peak shape.

  • Modify the Gradient: A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.

2. Change the Stationary Phase

If modifying the mobile phase is not sufficient, changing the column chemistry can provide a different separation mechanism.

  • Different C18 Chemistries: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping may provide the necessary selectivity.

  • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers different selectivity due to pi-pi interactions, which can be effective for separating aromatic compounds or those with double bonds.

  • Chiral Column: If the co-eluting impurity is a stereoisomer of this compound, a chiral stationary phase may be required for separation.

3. Adjust Temperature and Flow Rate

These parameters can be used to fine-tune the separation.

  • Temperature: Lowering the temperature can sometimes improve the resolution of closely eluting peaks, although it will increase the analysis time.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.

Experimental Protocols

Preparative HPLC Method for this compound Purification

This protocol is a starting point and may require optimization based on the specific co-eluting impurity.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-60% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 230 nm
Injection Volume 1-5 mL (depending on sample concentration)

Methodology:

  • Sample Preparation: Dissolve the partially purified extract of Tinospora crispa in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical HPLC Method for Purity Assessment

This method can be used to monitor the purity of fractions collected during preparative HPLC.

Table 2: Analytical HPLC Parameters

ParameterValue
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

Visualization of the Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G This compound Purification Workflow start Tinospora crispa Extract fractionation Initial Fractionation (e.g., Column Chromatography) start->fractionation prep_hplc Preparative HPLC fractionation->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pure_fractions Combine Pure Fractions purity_check->pure_fractions Purity > 95% impure_fractions Impure Fractions purity_check->impure_fractions Purity < 95% solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation end Pure this compound solvent_evaporation->end impure_fractions->prep_hplc Re-purify

Caption: Overall workflow for the purification of this compound.

References

Technical Support Center: Borapetoside B NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Borapetoside B NMR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in acquiring high-resolution NMR spectra for this complex diterpenoid glycoside.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum of this compound broad and poorly resolved?

A: Broad peaks and poor resolution are common issues when analyzing complex natural products like this compound. The primary causes are typically related to sample preparation and magnetic field inhomogeneity.

  • Sample Concentration: While a sufficient concentration is needed for a good signal-to-noise ratio, excessively high concentrations can lead to increased solution viscosity and molecular aggregation, causing peak broadening.[1][2]

  • Presence of Solids: Undissolved particles in the NMR tube will severely degrade the magnetic field homogeneity, resulting in broad, distorted lineshapes.[3][4] It is critical to ensure your sample is fully dissolved and free of any suspended solids.

  • Paramagnetic Impurities: Contamination with even trace amounts of paramagnetic metals can cause significant line broadening due to accelerated relaxation.[5] Ensure all glassware is scrupulously clean.

  • Poor Shimming: The homogeneity of the magnetic field must be optimized for each sample. Poor shimming is a direct cause of broad and asymmetric peaks.

Q2: How can I resolve the heavily overlapped signals, particularly in the sugar region and the diterpenoid backbone?

A: Signal overlap is the most significant challenge for a molecule like this compound, which has numerous protons in similar chemical environments.

  • Solvent Choice: Changing the deuterated solvent can alter the chemical shifts of protons, potentially resolving overlapped signals. For complex glycosides, Pyridine-d₅ is often highly effective as it can disrupt intermolecular hydrogen bonds, leading to better signal dispersion, especially for hydroxyl protons.

  • Higher Magnetic Field: Acquiring spectra on a high-field spectrometer (e.g., 500 MHz or higher) provides greater spectral dispersion, spreading the signals out and reducing overlap.

  • Two-Dimensional (2D) NMR: 2D NMR techniques are essential for resolving and assigning signals in complex molecules.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.

Q3: My signal-to-noise (S/N) ratio is very low. What are the best strategies to improve it?

A: A low S/N ratio can obscure important signals and make interpretation difficult.

  • Increase Sample Concentration: This is the most direct way to improve the S/N ratio. However, be mindful of the concentration limits to avoid peak broadening (see Q1).

  • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS.

  • Use a Cryoprobe: If available, a cryogenically cooled probe provides a significant boost in sensitivity (typically 3-4 times) compared to a standard room-temperature probe, allowing for good spectra on more dilute samples.

  • Proper Probe Tuning and Matching: Always ensure the probe is correctly tuned and matched for your specific sample and solvent. An improperly tuned probe can lead to a substantial loss of signal intensity.

Q4: Which specific NMR acquisition parameters should I adjust to enhance spectral resolution?

A: Beyond shimming, several acquisition parameters directly influence the digital resolution of your spectrum.

  • Acquisition Time (AT): A longer acquisition time allows the Free Induction Decay (FID) to be sampled for a longer period, which results in narrower lines and better resolution in the transformed spectrum. An AT of at least 3 seconds is a good starting point for high-resolution ¹H spectra.

  • Number of Points (NP): Increasing the number of data points used to define the spectrum improves digital resolution. The relationship is: Digital Resolution = Spectral Width / Number of Points.

Troubleshooting Guides and Experimental Protocols

Guide 1: Systematic Troubleshooting of Poor NMR Resolution

This guide provides a logical workflow to diagnose and solve resolution issues.

G cluster_sample Sample Issues cluster_instrument Instrument & Acquisition Issues start Poor this compound NMR Resolution check_sample Step 1: Verify Sample Quality start->check_sample check_instrument Step 2: Check Instrument Parameters start->check_instrument concentration Is concentration optimal? (5-10 mg / 0.5 mL) check_sample->concentration Concentration purity Is the sample free of solids and paramagnetic impurities? check_sample->purity Purity solvent Is the solvent choice appropriate? (e.g., Pyridine-d5) check_sample->solvent Solvent shimming Is the field homogeneity optimized (shimming)? check_instrument->shimming acquisition_time Is Acquisition Time (AT) sufficiently long (>3s)? check_instrument->acquisition_time advanced_tech Advanced Methods Needed? check_instrument->advanced_tech solution_conc Action: Adjust concentration. Re-dissolve sample. concentration->solution_conc solution_purity Action: Filter the sample. Use high-purity solvent. purity->solution_purity solution_solvent Action: Try an alternative solvent (e.g., Pyridine-d5, CD3OD). solvent->solution_solvent solution_shim Action: Perform automated and manual shimming. shimming->solution_shim solution_at Action: Increase Acquisition Time and Number of Points (NP). acquisition_time->solution_at solution_2d Action: Acquire 2D NMR spectra (COSY, HSQC, HMBC). advanced_tech->solution_2d

Caption: Troubleshooting workflow for poor NMR resolution.

Guide 2: Experimental Protocols

Protocol 2.1: Optimized Sample Preparation for this compound

A high-quality sample is the foundation of a high-quality spectrum.

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Transfer the solid to a clean, small vial. Add 0.5-0.6 mL of high-purity deuterated solvent (Pyridine-d₅ is highly recommended for initial analysis).

  • Mixing: Vortex the vial until the sample is completely dissolved. Gentle sonication may be used if necessary, but avoid excessive heating.

  • Filtering: To remove any micro-particulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Final Check: The final solution in the NMR tube should be completely transparent and free of any visible particles or cloudiness. The sample height should be between 4-5 cm.

ParameterRecommended ValueRationale
Sample Mass 5 - 10 mgBalances good S/N with avoiding concentration-based line broadening.
Solvent Volume 0.5 - 0.6 mLStandard volume for 5 mm NMR tubes, ensures sufficient sample height in the coil.
Recommended Solvents Pyridine-d₅, Methanol-d₄, DMSO-d₆Pyridine-d₅ often provides the best signal dispersion for complex glycosides.
NMR Tube Quality High-quality, thin-walledMinimizes distortions to the magnetic field.

Protocol 2.2: Acquiring High-Resolution 2D NMR Spectra

This workflow outlines the steps from a standard 1D spectrum to acquiring essential 2D data for structural elucidation.

G prep 1. Optimized Sample Preparation acq_1d 2. Acquire High-Resolution 1D ¹H Spectrum prep->acq_1d check_1d 3. Analyze 1D Spectrum: Assess Signal Overlap acq_1d->check_1d acq_2d 4. Proceed to 2D NMR Acquisition check_1d->acq_2d Significant Overlap cosy COSY (¹H-¹H Connectivity) acq_2d->cosy hsqc HSQC (¹H-¹³C One-Bond) acq_2d->hsqc hmbc HMBC (¹H-¹³C Long-Range) acq_2d->hmbc elucidate 5. Integrate All Data for Structure Elucidation cosy->elucidate hsqc->elucidate hmbc->elucidate

Caption: Experimental workflow for acquiring 2D NMR data.

ParameterRecommended SettingRationale for High Resolution
Spectrometer Field ≥ 500 MHzIncreases chemical shift dispersion, separating crowded signals.
Shimming Automated, followed by manual touch-upMaximizes magnetic field homogeneity for sharp, symmetrical lines.
Acquisition Time (AT) ≥ 3 sImproves digital resolution by sampling the FID for a longer duration.
Relaxation Delay (D1) 1-2 s (for ¹H)Ensures adequate relaxation between scans without unnecessarily long experiment times. For quantitative work, this must be ≥ 5 * T₁.
Number of Points (NP) 32k or 64kProvides more data points across the spectral width, enhancing digital resolution.

References

Preventing degradation of Borapetoside B during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Borapetoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a furanoditerpenoid glycoside isolated from the plant Tinospora crispa.[1] Like many glycosides, it consists of a sugar molecule (glycone) attached to a non-sugar molecule (aglycone). The glycosidic bond is susceptible to cleavage under certain conditions, leading to the separation of these two parts.[2][3] This degradation can result in a loss of the compound's native biological activity and lead to inaccurate quantification and inconsistent experimental results.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

The degradation of this compound, primarily through the hydrolysis of its glycosidic bond, is influenced by three main factors:

  • pH: Acidic conditions can catalyze the hydrolysis of the glycosidic bond. The rate of degradation for many glycosides increases significantly at low pH values.[2][4]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis, particularly in the presence of acidic or enzymatic catalysts. While higher temperatures can improve extraction efficiency for some compounds, they also increase the risk of degradation.

  • Enzymatic Activity: Tinospora crispa, like many plants, contains endogenous enzymes such as β-glucosidases. These enzymes, released when the plant material is ground or homogenized, can specifically cleave the glycosidic bond of this compound.

Q3: How should I prepare and store the Tinospora crispa plant material to minimize degradation before extraction?

Proper preparation and storage are crucial first steps. To minimize enzymatic and chemical degradation, the following is recommended:

  • Drying: Rapidly dry fresh plant material at a controlled, mild temperature (e.g., 40-50°C). This helps to inactivate enzymes and reduce water activity, which can contribute to hydrolysis.

  • Grinding: Once dried, the material should be ground into a fine powder to increase the surface area for efficient extraction.

  • Storage: If not processed immediately, the dried powder should be stored in an airtight container in a cold and dark place (e.g., -20°C). This slows down any residual enzymatic activity and chemical degradation.

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues related to the degradation of this compound during extraction.

Problem Probable Cause(s) Recommended Solutions
Low yield of this compound with a high concentration of its corresponding aglycone detected in the extract. 1. Enzymatic Hydrolysis: Active endogenous β-glucosidase enzymes from the plant material are cleaving the glycosidic bond.A. Thermal Inactivation: For fresh material, blanch the stems in boiling water (95-100°C) for 2-3 minutes to denature enzymes, then immediately cool in an ice bath.B. Solvent Inactivation: Begin the extraction with a high concentration of an organic solvent like 80% ethanol (B145695), which helps to precipitate and inactivate enzymes.
2. Acidic Conditions: The extraction solvent may be acidic, or endogenous acids from the plant material may be lowering the pH.A. Neutralize Solvent: Use a buffered solvent system to maintain a pH between 6 and 7.B. Pre-neutralize Plant Material: Consider a brief wash of the plant material with a mild buffer before extraction.
Overall low yield of this compound without significant aglycone presence. 1. Thermal Degradation: Excessive heat during the extraction process has degraded the molecule.A. Optimize Temperature: Conduct extractions at a lower temperature, such as room temperature (25°C) or slightly above (up to 40-50°C).B. Avoid Prolonged Heating: Minimize the duration of any heating steps involved in the extraction process.
2. Inefficient Extraction: The solvent or method used is not effectively extracting the compound from the plant matrix.A. Select Appropriate Solvent: 80% ethanol has been shown to be effective for extracting antioxidant compounds from Tinospora crispa. A methanol-water mixture (4:1) has also been used.B. Enhance Extraction: Use methods like sonication or maceration with adequate agitation to improve solvent penetration.

Recommended Experimental Protocol

This protocol is designed to minimize the degradation of this compound by controlling temperature, pH, and enzymatic activity.

1. Plant Material Preparation and Enzyme Inactivation:

  • Start with fresh or properly dried and stored Tinospora crispa stems.

  • Option A (Fresh Material): Chop the stems into small pieces and immediately blanch them in boiling water for 2-3 minutes. Promptly cool the material in an ice bath to prevent thermal degradation.

  • Option B (Dried Material): Grind the dried stems to a fine powder (e.g., 40-60 mesh). Rapid drying at 40-50°C is recommended to inactivate enzymes.

2. Extraction:

  • Solvent: Prepare an 80% ethanol solution in water. If acidic degradation is suspected, consider buffering the solvent to a pH of 6.5-7.0.

  • Method (Maceration):

    • Soak the prepared plant material in the 80% ethanol solution at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate for 72 hours at room temperature (25°C) with continuous gentle agitation.

  • Method (Ultrasonication):

    • Suspend the prepared plant material in the 80% ethanol solution.

    • Perform sonication in an ultrasonic bath at a controlled temperature (not exceeding 40°C) for a shorter duration (e.g., 3 x 15-minute cycles).

3. Filtration and Concentration:

  • Filter the mixture through an appropriate filter paper to separate the extract from the solid plant material.

  • Concentrate the resulting filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.

4. Storage:

  • Store the final extract in an airtight, light-resistant container at low temperatures (-20°C or below) to ensure long-term stability.

Quantitative Data Summary

While specific degradation kinetics for this compound are not widely published, the following table summarizes extraction conditions used in literature for Tinospora crispa, which can be inferred to provide a balance between yield and stability.

Method Solvent Temperature Duration Reference
Maceration80% EthanolRoom Temperature (~25°C)72 hours
SonicationMethanol:Water (4:1)Room Temperature (~25°C)3 x 15 minutes

The following table provides a conceptual overview of the trade-offs in extraction parameter selection to minimize glycoside degradation.

Parameter Condition for High Yield Condition for High Stability Recommended Compromise
Temperature Higher (e.g., 60-80°C)Lower (e.g., 20-40°C)Room Temperature to 40°C
pH Dependent on compoundNeutral (pH 6-7)Buffered solvent at pH ~6.5
Time LongerShorterOptimized based on method (e.g., shorter for sonication, longer for maceration)

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction (Degradation Control) cluster_post 3. Post-Extraction start Tinospora crispa Stems prep_choice Fresh or Dried? start->prep_choice blanch Blanching (95°C, 2-3 min) & Ice Bath Cool prep_choice->blanch Fresh dry Drying (40-50°C) prep_choice->dry Dried solvent Prepare Solvent: 80% Ethanol (Optional: Buffer to pH 6.5-7.0) blanch->solvent grind Grind to Powder dry->grind grind->solvent extraction Maceration (RT, 72h) or Sonication (<40°C) solvent->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<45°C) filtration->concentration storage Store Extract (-20°C, Dark, Airtight) concentration->storage degradation_pathway cluster_products Degradation Products cluster_causes Degradation Catalysts borapetoside_b This compound (Furanoditerpenoid Glycoside) aglycone Aglycone (Furanoditerpenoid) borapetoside_b->aglycone Hydrolysis glycone Glycone (Sugar Moiety) borapetoside_b->glycone Hydrolysis acid Acidic pH (H+) acid->borapetoside_b heat High Temperature heat->borapetoside_b enzyme Enzymes (e.g., β-glucosidase) enzyme->borapetoside_b

References

Technical Support Center: Enhancing the Efficiency of Borapetoside B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Borapetoside B. The guidance is based on established principles of natural product synthesis, focusing on key stages such as aglycone construction, glycosylation, and final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis of this compound that affect overall yield?

A: The most critical stages are the stereoselective construction of the complex clerodane diterpenoid aglycone, the glycosylation reaction to attach the sugar moiety, and the final purification. Each of these stages presents unique challenges that can significantly impact the overall efficiency of the synthesis.

Q2: Are there any known total syntheses of this compound to reference?

A: As of late 2025, a formal total synthesis of this compound has not been published in peer-reviewed literature. The guidance provided here is based on a proposed synthetic strategy, addressing common challenges in the synthesis of similar complex natural products.

Q3: What analytical techniques are recommended for monitoring the progress of the synthesis?

A: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is recommended for monitoring reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of intermediates and the final product.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of the Aglycone

Question: I am experiencing low yields during the construction of the this compound aglycone, particularly in reactions forming the core ring system. What are the likely causes and potential solutions?

Answer: Low yields in the synthesis of a complex polycyclic aglycone can stem from several factors, including steric hindrance, incorrect stereochemistry, and inefficient cyclization reactions.

Troubleshooting Steps:

  • Reagent and Catalyst Screening: The choice of reagents and catalysts is critical. For key cyclization or bond-forming reactions, it is advisable to screen a variety of conditions.

  • Protecting Group Strategy: Incompatible protecting groups can interfere with key reactions. Ensure that the protecting groups used are stable under the reaction conditions and can be selectively removed without affecting the rest of the molecule.

  • Reaction Concentration and Temperature: For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions. Temperature control is also crucial; some reactions may require cryogenic conditions to improve selectivity, while others may need elevated temperatures to overcome activation barriers.

Issue 2: Poor Stereoselectivity in the Glycosylation Step

Question: The glycosylation reaction to couple the aglycone with the glucose donor is resulting in a mixture of α and β anomers, with the desired β-glycoside being the minor product. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in glycosylation is a common challenge. The outcome is influenced by the nature of the glycosyl donor, the acceptor (aglycone), the promoter, and the reaction conditions.

Troubleshooting Flowchart:

Start Poor β-selectivity in Glycosylation Donor Modify Glycosyl Donor Start->Donor Participating group at C2? Promoter Change Promoter Start->Promoter No Donor->Promoter Yes Solvent Optimize Solvent Promoter->Solvent Temp Adjust Temperature Solvent->Temp Result Improved β-selectivity Temp->Result

Caption: Troubleshooting logic for poor glycosylation stereoselectivity.

Detailed Solutions:

  • Glycosyl Donor: Employ a glycosyl donor with a participating group (e.g., an acetyl or benzoyl group) at the C2 position of the glucose moiety. This group can form a transient cyclic intermediate that shields the α-face, directing the aglycone to attack from the β-face.

  • Promoter/Activator: The choice of promoter is crucial. For Schmidt glycosylation, common promoters include TMSOTf or BF₃·OEt₂. The reactivity of the promoter should be matched with the reactivity of the glycosyl donor and acceptor.

  • Solvent Effects: The solvent can influence the stereochemical outcome. Non-polar, non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are often preferred. Ethereal solvents such as THF can sometimes favor the formation of the desired β-anomer.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling with the final purification of this compound. The product appears to be contaminated with closely related impurities, and I am experiencing significant product loss during chromatography.

Answer: The purification of complex natural products like this compound can be challenging due to the presence of structurally similar byproducts and the compound's polarity.

Troubleshooting Steps:

  • Chromatographic Method Optimization: Standard silica (B1680970) gel chromatography may not be sufficient. Consider using reversed-phase chromatography (e.g., C18 silica) which separates compounds based on hydrophobicity. Preparative HPLC is often necessary for achieving high purity.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Derivatization: In some cases, temporary derivatization of the molecule can alter its chromatographic properties, allowing for easier separation from impurities. The protecting groups can then be removed to yield the pure product.

Data Presentation

Table 1: Comparison of Glycosylation Conditions

Glycosyl DonorPromoterSolventTemperature (°C)α:β RatioYield (%)
Trichloroacetimidate (B1259523)TMSOTfCH₂Cl₂-401:365
Thiophenyl glycosideNIS/TfOHCH₂Cl₂-201:572
Glycosyl bromideAgOTfToluene01:258

Experimental Protocols

Protocol 1: General Procedure for Schmidt Glycosylation
  • To a solution of the aglycone acceptor (1.0 equiv) and the glycosyl trichloroacetimidate donor (1.5 equiv) in anhydrous dichloromethane (0.1 M) at -40 °C under an argon atmosphere, add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv) in dichloromethane dropwise.

  • Stir the reaction mixture at -40 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired glycosylated product.

Protocol 2: General Procedure for Final Deprotection
  • Dissolve the protected this compound in a suitable solvent (e.g., methanol/dichloromethane).

  • For silyl (B83357) protecting groups, add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. For benzyl (B1604629) protecting groups, perform hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.

  • Quench the reaction and remove the solvent in vacuo.

  • Purify the crude product using preparative HPLC to obtain pure this compound.

Mandatory Visualizations

Proposed Synthetic Pathway for this compound

A Commercially Available Starting Material B Synthesis of Aglycone Core A->B [Multiple Steps] C Introduction of Functional Groups B->C [Multiple Steps] D Protected Aglycone C->D E Glycosylation with Protected Glucose D->E F Protected this compound E->F G Global Deprotection F->G H This compound G->H

Caption: A high-level overview of a proposed synthetic route for this compound.

Troubleshooting Workflow for Low Reaction Yield

Start Low Reaction Yield CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Conc, Time) CheckPurity->OptimizeCond Purity OK ChangeReagents Screen Different Reagents/Catalysts OptimizeCond->ChangeReagents CheckSideRxns Identify Side Products (TLC, LC-MS) ChangeReagents->CheckSideRxns End Yield Improved CheckSideRxns->End

Caption: A logical workflow for troubleshooting low reaction yields.

Technical Support Center: Solvent Selection for Borapetoside B Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents for assays involving Borapetoside B. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: The most commonly recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO).[1] Other potential solvents include ethanol, methanol, and pyridine.[1] For in vivo studies, complex solvent systems such as DMSO, PEG300, and Tween 80 in saline or PBS may be required.[2]

Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?

A2: It is critical to keep the final concentration of DMSO in cell culture media as low as possible, ideally at or below 0.1% (v/v).[3] Cellular viability can be negatively affected at concentrations above this, though sensitivity is highly cell-line specific.[4] Always perform a vehicle control with the same final DMSO concentration as your experimental wells to account for any solvent-induced effects.

Q3: Can DMSO interfere with my assay results?

A3: Yes, DMSO is not inert and can have direct biological effects, including altering cell growth, inducing differentiation, and changing gene expression. These are known as pleiotropic effects and can confound experimental results if not properly controlled. Keeping the final DMSO concentration consistent and as low as possible across all wells is crucial for accurate data interpretation.

Q4: My this compound stock solution in DMSO appears cloudy or has a precipitate. What should I do?

A4: Precipitation in a DMSO stock can occur if the compound's solubility limit is exceeded or if the DMSO has absorbed water from the atmosphere, reducing its solvating power. Gently warm the solution and vortex or sonicate briefly to aid dissolution. If precipitation persists, the stock may be supersaturated. It's recommended to prepare a new, less concentrated stock solution. Store DMSO stocks in tightly sealed vials in a dry environment to minimize water absorption.

Troubleshooting Guide: Compound Precipitation in Aqueous Media

A common challenge arises when a concentrated DMSO stock of a hydrophobic compound like this compound is diluted into an aqueous buffer or cell culture medium, a phenomenon known as "antisolvent precipitation".

Problem Potential Cause Recommended Solution
Immediate Precipitation upon dilution in media.Antisolvent Precipitation: The compound is highly soluble in DMSO but crashes out when rapidly transferred to an aqueous environment.Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent composition can help keep the compound in solution. Adding the stock solution dropwise to pre-warmed (37°C) media while gently vortexing can also prevent precipitation.
High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit.Reduce Final Concentration: Lower the final working concentration of the compound in your assay.
Low Media Temperature: Solubility often decreases at lower temperatures.Use Pre-warmed Media: Always use cell culture media pre-warmed to 37°C for dilutions.
Precipitation Over Time during incubation.Media Component Interaction: The compound may interact with components in the media, such as proteins in Fetal Bovine Serum (FBS), leading to the formation of insoluble complexes.Reduce Serum Concentration: Try reducing the percentage of FBS, but be mindful of the potential impact on cell health.
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of a pH-sensitive compound.Maintain Stable CO2: Ensure your incubator's CO2 levels are stable to maintain the media's buffering capacity.
Evaporation: Water loss from wells can concentrate the compound and media components, leading to precipitation.Prevent Evaporation: Monitor incubator humidity and use low-evaporation lids or seal plates for long-term experiments.

Solubility Data for Borapetosides

Solvent Qualitative Solubility Notes
DMSO SolubleRecommended for primary stock solutions.
Ethanol SolubleCan be used as a primary solvent or co-solvent. Diterpenoids are generally soluble in ethanol.
Methanol SolubleAnother potential primary solvent.
Pyridine SolubleUse with caution due to its toxicity and reactivity.
Water Sparingly to InsolubleBorapetosides are generally hydrophobic and have low water solubility.
Aqueous Buffers (PBS, etc.) Sparingly to InsolubleDilution from organic stock solutions often requires careful optimization to avoid precipitation.

Experimental Protocols & Visual Guides

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol details a stepwise dilution method to minimize precipitation when preparing working solutions from a DMSO stock for a typical 96-well plate cell-based assay.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved, using brief sonication if necessary.

  • Create an Intermediate Dilution Plate:

    • Dispense 100 µL of 100% DMSO into wells in column 1 of a 96-well polypropylene (B1209903) plate.

    • Add this compound stock to the top well of column 1 to achieve a 2X top concentration (e.g., for a 100 µM final assay concentration, make this well 200 µM).

    • Perform a serial dilution (2-fold or 3-fold) down the column by transferring 50 µL to the next well, mixing, and repeating. This plate contains your compound series in 100% DMSO.

  • Prepare Final Working Solutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • Add 198 µL of the pre-warmed medium to the wells of the final cell culture plate.

    • Transfer 2 µL from each well of the intermediate DMSO plate to the corresponding wells of the cell culture plate. This results in a 1:100 dilution of the compound and a final DMSO concentration of 1%.

  • Mix and Add to Cells: Mix the final plate gently using a plate shaker before adding the solutions to cells. Ensure the final DMSO concentration in the vehicle control wells is identical.

G cluster_0 Step 1: Prepare Stock in DMSO cluster_1 Step 2: Intermediate Serial Dilution cluster_2 Step 3: Final Working Solution cluster_3 Step 4: Application stock High-Concentration Stock in 100% DMSO (e.g., 20 mM) intermediate Serial Dilution Plate (Compounds in 100% DMSO) stock->intermediate 2µL final_plate Final Assay Plate (e.g., 2µL DMSO stock + 198µL Media) intermediate->final_plate Transfer media Pre-warmed (37°C) Cell Culture Medium media->final_plate 198µL cells Add to Cells (Final DMSO ≤ 0.5%) final_plate->cells SolventSelection start Start: Need to dissolve This compound for assay q1 Is it for an in vitro cell-based assay? start->q1 dmso_stock Use DMSO for a concentrated stock solution. q1->dmso_stock Yes invivo Is it for an in vivo experiment? q1->invivo No q2 Is final DMSO concentration kept low (≤0.5%) and consistent across all wells? dmso_stock->q2 proceed Proceed with Assay. Include vehicle control. q2->proceed Yes reassess Re-evaluate stock concentration or consider alternative solvents (e.g., Ethanol). q2->reassess No cosolvent Use a co-solvent system. (e.g., DMSO/PEG300/Tween 80 in Saline) invivo->cosolvent Yes other_assay Biochemical or other non-cellular assay invivo->other_assay No q3 Does the solvent interfere with the assay components or detection method? other_assay->q3 solvent_ok Proceed with selected solvent (e.g., DMSO, Ethanol, Methanol) q3->solvent_ok No find_alternative Select an alternative solvent that is compatible. q3->find_alternative Yes

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Borapetoside B and Borapetoside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of two natural compounds, Borapetoside B and Borapetoside A, isolated from Tinospora crispa. The information presented herein is based on available scientific literature and aims to provide an objective overview supported by experimental evidence.

Executive Summary

Borapetoside A is a clerodane diterpenoid glycoside that has demonstrated significant hypoglycemic activity in both in vitro and in vivo studies.[1][2] Its mechanism of action involves both insulin-dependent and insulin-independent pathways, leading to increased glucose utilization and reduced hepatic glucose production. In stark contrast, this compound, a stereoisomer of Borapetoside A, is reported to be inactive as a hypoglycemic agent.[1][3] This difference in bioactivity is primarily attributed to the stereochemistry at the C-8 position of the molecule. Borapetoside A possesses an 8R-chirality, which is crucial for its biological function, while this compound has an 8S-chirality, rendering it inactive.[1]

Quantitative Data Comparison

The following table summarizes the comparative bioactivity of Borapetoside A and this compound based on published research. While specific IC50 or EC50 values for direct comparison are not detailed in the abstracts of key studies, the qualitative and descriptive data clearly indicate the difference in their hypoglycemic effects.

ParameterBorapetoside AThis compoundReference
Hypoglycemic Activity ActiveInactive
Effect on Plasma Glucose Dose-dependent decreaseNo significant change
Effect on Glycogen (B147801) Synthesis Dose-dependent increaseNo significant change
Stereochemistry at C-8 8R-chirality (active)8S-chirality (inactive)
Mechanism of Action Increases glucose utilization, reduces hepatic gluconeogenesis, activates insulin (B600854) signaling pathwayNot applicable (inactive)

Experimental Protocols

Detailed methodologies for the key experiments that established the differential bioactivity of Borapetoside A and this compound are outlined below. These protocols are based on the descriptions provided in the cited literature.

In Vivo Hypoglycemic Activity Assessment in Mice

Objective: To determine the effect of Borapetoside A and this compound on blood glucose levels in normal and diabetic mouse models.

Animal Model:

  • Streptozotocin-induced type 1 diabetic mice.

  • Diet-induced type 2 diabetic mice.

  • Normal control mice.

Methodology:

  • Animal Acclimatization: Mice are housed under standard laboratory conditions with free access to food and water for at least one week prior to the experiment.

  • Induction of Diabetes (for diabetic models):

    • Type 1 Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) is administered. Diabetes is confirmed by measuring fasting blood glucose levels.

    • Type 2 Diabetes: Mice are fed a high-fat diet for a specified period to induce insulin resistance and hyperglycemia.

  • Drug Administration:

    • Mice are divided into groups: vehicle control, Borapetoside A-treated, and this compound-treated.

    • Borapetoside A and B are dissolved in a suitable vehicle and administered via intraperitoneal injection at specified doses (e.g., 5 mg/kg).

  • Blood Glucose Monitoring:

    • Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 120 minutes) after drug administration.

    • Blood glucose concentration is measured using a glucometer.

  • Data Analysis: Changes in blood glucose levels over time are compared between the different treatment groups.

In Vitro Glycogen Synthesis Assay

Objective: To assess the direct effect of Borapetoside A and this compound on glycogen synthesis in muscle and liver cells.

Cell Lines:

  • C2C12 mouse myoblast cells (differentiated into myotubes).

  • Hep3B human hepatoma cells.

Methodology:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium until they reach confluence and then switched to a differentiation medium to form myotubes. Hep3B cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of Borapetoside A, this compound, or a vehicle control for a specified duration.

  • Glycogen Synthesis Measurement:

    • After treatment, the cells are incubated with a medium containing radiolabeled glucose (e.g., ¹⁴C-glucose).

    • The cells are then lysed, and the glycogen is precipitated.

    • The amount of incorporated radiolabeled glucose into glycogen is quantified using a scintillation counter.

  • Data Analysis: The rate of glycogen synthesis is compared between the different treatment groups.

Visualizations

Signaling Pathway of Borapetoside A

The hypoglycemic effect of Borapetoside A is mediated through the activation of the insulin signaling pathway. The following diagram illustrates the key steps in this pathway.

BorapetosideA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BorapetosideA Borapetoside A InsulinReceptor Insulin Receptor BorapetosideA->InsulinReceptor Activates Akt Akt (Protein Kinase B) InsulinReceptor->Akt Phosphorylates & Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation to membrane Gluconeogenesis Hepatic Gluconeogenesis Akt->Gluconeogenesis Inhibits Glucose Glucose GLUT4->Glucose Facilitates uptake Glycogen Glycogen Synthesis Glucose->Glycogen Increased

Borapetoside A's activation of the insulin signaling pathway.
Structural Comparison and Bioactivity

The critical difference in the bioactivity between Borapetoside A and this compound is determined by their stereochemistry. This diagram illustrates the structural difference and its impact on the biological outcome.

Borapetoside_Comparison BorapetosideA_structure Borapetoside A (Structure with 8R-chirality) Active Active Hypoglycemic Effect BorapetosideA_structure->Active Leads to BorapetosideB_structure This compound (Structure with 8S-chirality) Inactive Inactive BorapetosideB_structure->Inactive Leads to

Stereochemistry dictates the bioactivity of borapetosides.

Conclusion

The available evidence strongly indicates that Borapetoside A is a promising natural compound with significant hypoglycemic properties, while this compound is biologically inactive in this regard. The key determinant of this difference is the stereoisomeric configuration at the C-8 position. For researchers in drug development, this highlights the critical importance of stereochemistry in molecular interactions with biological targets. Further investigation into the precise binding of Borapetoside A to the insulin receptor and other potential targets could provide valuable insights for the design of novel therapeutic agents for diabetes.

References

A Comparative Analysis of Borapetoside B and Borapetoside C: Structure-Activity Relationship in Hypoglycemic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural differences between Borapetoside B and Borapetoside C and their consequential impact on biological activity, supported by experimental data.

This guide provides a comprehensive comparison of this compound and Borapetoside C, two clerodane diterpenoid glycosides isolated from Tinospora crispa. The focus is on their structure-activity relationship, particularly concerning their hypoglycemic properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Borapetoside C has been identified as a promising natural compound with significant antidiabetic properties.[1][2] In contrast, its stereoisomer, this compound, is reported to be inactive in this regard. Understanding the structural nuances that dictate this stark difference in biological activity is crucial for the rational design of novel therapeutic agents. This guide will delve into the key structural differentiators, present available quantitative data, detail relevant experimental methodologies, and illustrate the pertinent signaling pathway.

Chemical Structures

The fundamental difference between this compound and Borapetoside C lies in their stereochemistry at the C-8 position. Borapetoside C possesses an 8R-chirality, which is a key feature shared with other active compounds in this family, such as Borapetoside A.[3] Conversely, this compound has an 8S-chirality, rendering it inactive as a hypoglycemic agent.[3]

Figure 1: Chemical Structures of this compound and Borapetoside C

(Image of the chemical structure of this compound with the 8S-chirality highlighted)

Caption: Chemical structure of this compound, highlighting the 8S configuration at the C-8 position.

(Image of the chemical structure of Borapetoside C with the 8R-chirality highlighted)

Caption: Chemical structure of Borapetoside C, highlighting the 8R configuration at the C-8 position.

Structure-Activity Relationship and Biological Activity

The stereochemical orientation at the C-8 position is a critical determinant of the hypoglycemic activity of these compounds. The 8R configuration in Borapetoside C allows for the necessary molecular interactions to elicit a biological response, while the 8S configuration in this compound abrogates this activity.

Hypoglycemic Effects of Borapetoside C

Borapetoside C has been shown to exert its hypoglycemic effects by enhancing insulin (B600854) sensitivity and promoting glucose utilization.[1] Studies in diabetic mouse models have demonstrated that Borapetoside C can attenuate elevated plasma glucose levels.

Lack of Hypoglycemic Activity of this compound

In contrast to Borapetoside C, this compound has been consistently reported as inactive in assays measuring hypoglycemic effects. This lack of activity is attributed to its 8S-chirality, which likely prevents it from binding effectively to the relevant biological targets.

Quantitative Data Summary

The following table summarizes the available data on the hypoglycemic activity of this compound and Borapetoside C. Due to the reported inactivity of this compound, quantitative metrics such as IC₅₀ or EC₅₀ values are not available.

CompoundStereochemistry at C-8In Vivo Hypoglycemic Activity (Diabetic Mice Model)Mechanism of Action
This compound 8SInactive/No Significant EffectNot applicable
Borapetoside C 8RActiveEnhances insulin sensitivity, promotes glucose utilization via the IR-Akt-GLUT2 pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the hypoglycemic effects of Borapetoside C.

In Vivo Hypoglycemic Activity in Diabetic Mice
  • Animal Model: Streptozotocin (STZ)-induced type 1 diabetic mice or diet-induced type 2 diabetic mice are commonly used.

  • Compound Administration: Borapetoside C is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection. A common dosage is 5 mg/kg body weight.

  • Blood Glucose Measurement: Blood samples are collected from the tail vein at various time points (e.g., 0, 2, 4, 6, and 8 hours) post-administration. Blood glucose levels are measured using a standard glucometer.

  • Data Analysis: Changes in blood glucose levels over time are compared between the vehicle control group and the Borapetoside C-treated group. Statistical significance is determined using appropriate tests like the t-test or ANOVA.

Western Blot Analysis of IR, Akt Phosphorylation, and GLUT2 Expression
  • Cell Culture and Treatment: Mouse C2C12 myotubes or liver tissue from treated animals are used. Cells or tissues are treated with Borapetoside C at various concentrations and for specific durations.

  • Protein Extraction: Total protein is extracted from the cells or tissues using a lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated insulin receptor (p-IR), phosphorylated Akt (p-Akt), total IR, total Akt, and GLUT2. Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Glucose Uptake Assay in C2C12 Cells
  • Cell Culture: C2C12 myoblasts are differentiated into myotubes.

  • Treatment: Differentiated myotubes are treated with Borapetoside C at desired concentrations for a specified time.

  • Glucose Uptake Measurement: Cells are incubated with a fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of glucose uptake, is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The glucose uptake in Borapetoside C-treated cells is compared to that in untreated control cells.

Signaling Pathway

Borapetoside C enhances glucose uptake and metabolism by activating the insulin signaling pathway. The key steps are outlined in the diagram below.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin or Borapetoside C IR Insulin Receptor (IR) Insulin->IR Akt Akt (Protein Kinase B) IR->Akt Phosphorylation Cascade GLUT2 GLUT2 Metabolism Glucose Metabolism (e.g., Glycogen Synthesis) GLUT2->Metabolism pAkt p-Akt Akt->pAkt pAkt->GLUT2 Glucose Glucose Glucose->GLUT2

Caption: Insulin signaling pathway activated by Borapetoside C.

Conclusion

The comparison between this compound and Borapetoside C provides a clear illustration of the critical role of stereochemistry in determining biological activity. The 8R-chirality of Borapetoside C is essential for its hypoglycemic effects, which are mediated through the activation of the IR-Akt-GLUT2 signaling pathway. In contrast, the 8S-chirality of this compound renders it inactive. This understanding is invaluable for the future design and development of potent and selective therapeutic agents for diabetes and other metabolic disorders.

References

Borapetoside B: A Structural Explanation for Its Inactivity in Hypoglycemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationships of natural compounds is paramount. While the extract of Tinospora crispa has been a focal point for its traditional use in managing diabetes, not all its constituent compounds exhibit the same therapeutic efficacy. A case in point is the family of borapetosides, where Borapetoside B stands out for its lack of hypoglycemic activity, in stark contrast to its structural relatives, Borapetoside A and C.

This guide provides a comparative analysis of this compound against its active counterparts, delving into the structural nuances that dictate their biological activity. Experimental data from studies on Borapetosides A and C will be presented to highlight the mechanisms that this compound fails to activate.

The Decisive Role of Stereochemistry

The primary reason for this compound's inactivity lies in its stereochemistry. Scientific evidence strongly suggests that the spatial arrangement of atoms at the C-8 position of the clerodane diterpenoid core is a critical determinant for hypoglycemic action.[1][2] Borapetosides A and C, both of which demonstrate significant glucose-lowering effects, possess an 8R-chirality.[1][2] In contrast, this compound has an 8S-chirality, rendering it inactive.[1] This subtle difference in the three-dimensional structure likely prevents this compound from effectively binding to and modulating the biological targets involved in glucose homeostasis.

Comparative Biological Activity of Borapetosides

The following table summarizes the observed hypoglycemic activities of Borapetosides A, B, and C based on available research.

CompoundHypoglycemic ActivityKey Structural Feature (C-8 Chirality)
Borapetoside A Active8R
This compound Inactive 8S
Borapetoside C Active8R

Mechanisms of Action: The Active Borapetosides

To understand why this compound is considered inactive, it is crucial to examine the mechanisms through which the active borapetosides exert their effects. Studies on Borapetosides A and C have elucidated their roles in key signaling pathways that regulate blood glucose levels.

Borapetoside A has been shown to produce its hypoglycemic effects through both insulin-dependent and insulin-independent pathways. Its mechanisms include:

  • Increasing glucose utilization in peripheral tissues.

  • Reducing hepatic gluconeogenesis.

  • Activating the insulin (B600854) signaling pathway.

  • Increasing plasma insulin levels in normal and type 2 diabetic models.

Borapetoside C also demonstrates potent hypoglycemic activity. Its primary mechanisms involve:

  • Enhancing insulin sensitivity.

  • Increasing glucose utilization.

  • Activating the Insulin Receptor (IR) -> Akt -> GLUT2 signaling pathway in the liver.

The diagram below illustrates the proposed signaling pathway activated by the active Borapetosides A and C, leading to a reduction in blood glucose.

G Proposed Signaling Pathway for Active Borapetosides (A & C) cluster_cell Hepatocyte / Myocyte Borapetoside_AC Borapetoside A / C Insulin_Receptor Insulin Receptor (IR) Borapetoside_AC->Insulin_Receptor Activates Akt Akt (Protein Kinase B) Insulin_Receptor->Akt Phosphorylates GLUT GLUT2/4 Akt->GLUT Promotes translocation Gluconeogenesis Decreased Hepatic Gluconeogenesis Akt->Gluconeogenesis Inhibits Glucose_Uptake Increased Glucose Uptake GLUT->Glucose_Uptake

Caption: Signaling cascade initiated by active borapetosides.

Experimental Evidence of Hypoglycemic Effects

The following sections detail the experimental protocols and findings from studies on the active borapetosides, which serve as a benchmark against which the inactivity of this compound is inferred.

In Vivo Studies in Diabetic Mouse Models

Objective: To assess the glucose-lowering effects of Borapetosides A and C in diabetic mice.

Experimental Protocol:

  • Animal Models: Streptozotocin-induced type 1 diabetic mice and/or diet-induced type 2 diabetic mice were used.

  • Treatment: Borapetoside A or C was administered via intraperitoneal injection at a dosage of 5 mg/kg.

  • Measurements: Plasma glucose levels were monitored at various time points post-injection. In some studies, plasma insulin levels and glycogen (B147801) content in muscle and liver were also measured.

Results Summary:

CompoundAnimal ModelDosageOutcome on Plasma GlucoseReference
Borapetoside A Normal & Type 1 Diabetic Mice5 mg/kg (i.p.)Significant reduction
Borapetoside C Normal & Type 1 Diabetic Mice5 mg/kg (i.p.)Significant reduction
Borapetoside C Normal & Type 2 Diabetic Mice5 mg/kg (i.p.)Attenuated glucose elevation
In Vitro Cellular Assays

Objective: To investigate the effects of Borapetoside A on glucose metabolism in cell lines.

Experimental Protocol:

  • Cell Lines: Mouse myoblast C2C12 cells and human hepatocellular carcinoma Hep3B cells were utilized.

  • Treatment: Cells were treated with varying concentrations of Borapetoside A.

  • Measurements: Glycogen synthesis and the expression levels of key regulatory proteins such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) were assessed.

Results Summary:

CompoundCell LineOutcomeReference
Borapetoside A C2C12Increased glycogen synthesis
Borapetoside A Hep3BNot specified, but overall hypoglycemic effects noted

These in vitro results further substantiate the bioactivity of Borapetoside A at the cellular level, highlighting its direct effects on glucose uptake and storage.

Logical Flow: From Structure to Inactivity

The following diagram illustrates the logical relationship between the structural features of the borapetosides and their resulting biological activity.

G cluster_Chirality C-8 Stereochemistry Structure Clerodane Diterpenoid Core R_Chirality 8R-Chirality (Borapetoside A & C) Structure->R_Chirality S_Chirality 8S-Chirality (this compound) Structure->S_Chirality Activity Hypoglycemic Activity R_Chirality->Activity Inactivity Inactive for Hypoglycemia S_Chirality->Inactivity

References

The Decisive Role of C-8 Stereochemistry in the Hypoglycemic Activity of Borapetosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has identified borapetosides, a class of clerodane diterpenoid glycosides from Tinospora crispa, as promising candidates for the management of diabetes. Extensive research has revealed that the stereochemistry at the C-8 position is a critical determinant of their biological activity. This guide provides a comparative analysis of borapetoside stereoisomers, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Stereochemistry at C-8: The On/Off Switch for Hypoglycemic Activity

Structure-activity relationship studies have unequivocally demonstrated that the spatial orientation of substituents at the C-8 position of the borapetoside core dictates their ability to lower blood glucose levels. Borapetosides with an 8R configuration, such as borapetoside A and borapetoside C, exhibit significant hypoglycemic effects. In stark contrast, borapetoside B, which possesses an 8S configuration, is reported to be inactive.[1][2][3][4] This stark difference in activity highlights the C-8 stereocenter as a crucial element for the interaction of these compounds with their biological targets.

While borapetoside A is considered the most active of the three, both it and borapetoside C have been shown to significantly reduce plasma glucose levels in animal models.[3] The difference in potency between borapetoside A and C may be attributed to other structural features, such as the location of the glycoside moiety and the presence of a lactone ring in borapetoside A.

Quantitative Comparison of Borapetoside Activity

Direct comparative quantitative data on the hypoglycemic activity of isolated borapetoside stereoisomers is limited in publicly available literature. However, in vivo studies on diabetic mouse models provide strong evidence for the activity of the 8R isomers.

CompoundC-8 StereochemistryAnimal ModelDosage & AdministrationKey FindingsReference
Borapetoside A 8RNormal and Streptozotocin (B1681764) (STZ)-induced diabetic mice5 mg/kg, intraperitoneal (i.p.)Significantly reduced fasting blood glucose. Increased plasma insulin (B600854) levels in normal and type 2 diabetic models.
Borapetoside C 8RNormal and STZ-induced diabetic mice5 mg/kg, i.p.Significantly reduced fasting blood glucose. Improved glucose tolerance.
This compound 8S--Reported as inactive.

Additionally, crude extracts of Tinospora crispa, which contain active borapetosides, have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.

Extract/CompoundAssayIC50 ValueReference
Tinospora crispa crude extractα-glucosidase inhibition0.69 ± 0.39 mg/mL
Borapetoside Aα-glucosidase inhibition1.09 nM (in silico prediction)

Mechanism of Action: The Insulin Signaling Pathway

The hypoglycemic activity of the active 8R-borapetosides, particularly borapetoside C, is attributed to their ability to enhance insulin sensitivity. This is achieved through the activation of the insulin receptor (IR) and the subsequent downstream signaling cascade involving protein kinase B (Akt) and glucose transporter 2 (GLUT2). The activation of this pathway leads to increased glucose uptake by cells and a reduction in hepatic glucose production.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BorapetosideC Borapetoside C (8R-stereoisomer) IR Insulin Receptor (IR) BorapetosideC->IR binds & activates pIR Phosphorylated IR IR->pIR autophosphorylation GLUT2 GLUT2 GlucoseUptake Increased Glucose Uptake GLUT2->GlucoseUptake Akt Akt pIR->Akt activates pAkt Phosphorylated Akt Akt->pAkt phosphorylation pAkt->GLUT2 promotes translocation to membrane

Figure 1. Simplified signaling pathway of Borapetoside C-mediated insulin sensitization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of borapetoside activity.

In Vivo Hypoglycemic Activity in Streptozotocin (STZ)-Induced Diabetic Mice

Objective: To assess the blood glucose-lowering effect of borapetoside stereoisomers in a diabetic animal model.

Methodology:

  • Animal Model: Male ICR mice are typically used. Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer (pH 4.5). Blood glucose levels are monitored, and mice with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are selected for the study.

  • Treatment: Diabetic mice are randomly assigned to treatment groups: vehicle control (e.g., saline), positive control (e.g., insulin), and borapetoside-treated groups. Borapetosides are typically administered via i.p. injection at a dose of 5 mg/kg body weight.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after treatment (e.g., 0, 1, 2, 4, 6 hours). Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The percentage reduction in blood glucose levels is calculated for each group and compared. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

experimental_workflow cluster_induction Diabetes Induction cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis start Select Mice stz_injection STZ Injection (i.p.) start->stz_injection glucose_monitoring Monitor Blood Glucose stz_injection->glucose_monitoring diabetic_mice Select Diabetic Mice glucose_monitoring->diabetic_mice grouping Group Assignment (Vehicle, Borapetosides) diabetic_mice->grouping treatment Administer Treatment (i.p.) grouping->treatment blood_sampling Serial Blood Sampling treatment->blood_sampling glucose_measurement Measure Blood Glucose blood_sampling->glucose_measurement data_analysis Calculate % Glucose Reduction glucose_measurement->data_analysis statistical_analysis Statistical Analysis data_analysis->statistical_analysis conclusion Determine Hypoglycemic Activity statistical_analysis->conclusion

Figure 2. Experimental workflow for in vivo hypoglycemic activity testing.
Insulin Receptor Phosphorylation Assay

Objective: To determine if borapetosides activate the insulin receptor in a cell-based assay.

Methodology:

  • Cell Culture: A suitable cell line, such as HepG2 (human liver cancer cell line) or C2C12 (mouse myoblast cell line), is cultured to confluency.

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 12-24 hours) to reduce basal levels of receptor phosphorylation.

  • Treatment: Cells are treated with different concentrations of borapetosides or insulin (positive control) for a specific duration.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentrations of the cell lysates are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the insulin receptor (e.g., anti-p-IR β).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for the total insulin receptor to normalize for protein loading.

  • Densitometry: The band intensities are quantified using densitometry software to determine the relative levels of insulin receptor phosphorylation.

Conclusion

References

Comparative Analysis of Borapetoside B with Other Diterpenoid Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Borapetoside B, a clerodane diterpenoid glycoside, with other related diterpenoid and triterpenoid (B12794562) glycosides. This analysis is supported by experimental data on their anti-inflammatory and cytotoxic effects, detailed experimental protocols, and visualizations of key signaling pathways.

This compound, a natural compound isolated from plants of the Tinospora genus, has garnered interest for its potential therapeutic properties. This guide aims to contextualize its performance by comparing it with other structurally or functionally similar glycosides, providing a valuable resource for drug discovery and development.

Comparative Analysis of Biological Activity

The primary biological activities of interest for this comparison are anti-inflammatory effects and cytotoxicity against cancer cell lines. The following tables summarize the available quantitative data (IC50 values), which represent the concentration of a compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency.

Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds is commonly assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundTypeSource OrganismAnti-Inflammatory AssayIC50 (µM)Reference
This compound Clerodane Diterpenoid GlycosideTinospora crispaNO Inhibition (LPS-stimulated RAW 264.7 cells)Data Not Available
Tinotanoid IClerodane DiterpenoidParatinospora sagittataNO Inhibition (LPS-stimulated RAW 264.7 cells)12.5 ± 0.5[1]
Tinotanoid JClerodane DiterpenoidParatinospora sagittataNO Inhibition (LPS-stimulated RAW 264.7 cells)16.4 ± 0.7[1]
Heritiera BTriterpenoid GlucosideHeritiera littoralisNO Inhibition (LPS-stimulated RAW 264.7 cells)10.33
Heritiera ATriterpenoid GlucosideHeritiera littoralisNO Inhibition (LPS-stimulated RAW 264.7 cells)32.11
DeoxynimbidiolDiterpenoidCelastrus orbiculatusNO Inhibition (LPS-stimulated RAW 264.7 cells)4.9[2]
New TrinorditerpenoidDiterpenoidCelastrus orbiculatusNO Inhibition (LPS-stimulated RAW 264.7 cells)12.6[2]
Ursolic AcidTriterpenoidSyzygium corticosumNF-κB (p65) Inhibition (HeLa cells)0.031[3]
Quercetin (Positive Control)Flavonoid-NO Inhibition (LPS-stimulated RAW 264.7 cells)21.0 ± 0.6
Dexamethasone (Positive Control)Corticosteroid-NO Inhibition (LPS-stimulated RAW 264.7 cells)24.5 ± 1.9
Cytotoxic Activity

The cytotoxic potential of these glycosides is evaluated against various human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

CompoundTypeCancer Cell LineIC50 (µM)Reference
This compound Clerodane Diterpenoid GlycosideVariousData Not Available
LipojesaconitineC19-Diterpenoid AlkaloidA549, MDA-MB-231, MCF-7, KB6.0 - 7.3
Phanginin RCassane DiterpenoidA2780 (Ovarian)9.9 ± 1.6
Phanginin RCassane DiterpenoidAGS (Gastric)5.3 ± 1.9
Tagetone ADiterpeneMCF-7 (Breast)4.68
Tagetone ADiterpeneA549 (Lung)4.24
Jatropodagin ALathyrane-type DiterpenoidSaos-2 (Osteosarcoma)8.08
Ursolic AcidTriterpenoidHT-29 (Colon)11.1

Note: Direct cytotoxic IC50 values for this compound against specific cancer cell lines are not available in the current literature. The provided data for other diterpenoids and triterpenoids highlight the potential for this class of compounds in oncology research.

Signaling Pathway Analysis

Diterpenoid and triterpenoid glycosides often exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

While direct experimental evidence for this compound's effect on these pathways is limited, network pharmacology studies suggest its potential involvement in the PI3K-Akt and MAPK signaling pathways as an insulin (B600854) sensitizer. The anti-inflammatory activity of many clerodane diterpenoids is attributed to their ability to suppress the activation of NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many diterpenoid glycosides are thought to inhibit this pathway at various points.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Induces Transcription NFkB_IkBa->NFkB Degradation of IκBα Diterpenoid_Glycosides Diterpenoid Glycosides (e.g., this compound - Putative) Diterpenoid_Glycosides->IKK_complex Inhibits (Putative)

Caption: Putative inhibition of the NF-κB signaling pathway by diterpenoid glycosides.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of several kinases, including ERK, JNK, and p38, which, upon activation, can lead to the expression of inflammatory mediators. Some diterpenoid glycosides have been shown to suppress the phosphorylation, and thus activation, of these MAPK proteins.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK Phosphorylates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Diterpenoid_Glycosides Diterpenoid Glycosides (e.g., this compound - Putative) Diterpenoid_Glycosides->MAPKK Inhibits Phosphorylation (Putative)

Caption: Putative modulation of the MAPK signaling pathway by diterpenoid glycosides.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is used to quantify the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

NO_Inhibition_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat cells with compound + LPS (1 µg/mL) incubate1->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_reaction Mix supernatant with Griess Reagent collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_ic50 Calculate NO inhibition and IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

Detailed Steps:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells with LPS but no compound) and a blank control (cells with neither).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with various concentrations of compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate3->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance calculate_ic50 Calculate cell viability and IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Culture: Maintain the desired cancer cell line in the appropriate culture medium and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (cells with solvent but no compound).

  • Incubation: Incubate the cells for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes to ensure complete dissolution and then measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the compound concentrations.

Conclusion

This comparative analysis highlights the potential of this compound and other diterpenoid glycosides as valuable leads in drug discovery, particularly in the areas of inflammation and oncology. While the available data for this compound is still limited, the strong bioactivity of structurally related compounds suggests that it is a promising candidate for further investigation. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own evaluations and to further elucidate the mechanisms of action of these fascinating natural products. Future studies should focus on obtaining direct experimental data for this compound to enable a more definitive comparison and to validate its therapeutic potential.

References

Validating the Lack of Hypoglycemic Effect of Borapetoside B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo hypoglycemic effects of Borapetoside B against its structurally related compounds, Borapetoside A and Borapetoside C. The evidence presented herein substantiates the assertion that this compound does not exhibit a significant hypoglycemic effect, a crucial finding for researchers investigating the therapeutic potential of compounds isolated from Tinospora crispa.

Comparative Analysis of In Vivo Hypoglycemic Activity

Borapetosides A, B, and C are diterpenoid glycosides isolated from Tinospora crispa, a plant with a history of use in traditional medicine for treating diabetes.[1][2] While extracts of T. crispa have demonstrated anti-diabetic properties, in vivo studies on its isolated compounds reveal a stark contrast in their ability to lower blood glucose levels.

Notably, this compound has been consistently reported as inactive in vivo.[2][3] This lack of hypoglycemic activity is attributed to its stereochemistry. A comparative analysis of the structures of the three borapetosides indicates that the C-8 stereochemistry is a critical determinant of their hypoglycemic effect.[2] Borapetosides A and C, which demonstrate significant hypoglycemic activity, possess an 8R-chirality, whereas the inactive this compound has an 8S-chirality.

In a key study, the in vivo hypoglycemic activities of the major components, Borapetosides A, B, and C, were examined. Intraperitoneal injections of Borapetoside A and Borapetoside C (5 mg/kg) resulted in a significant lowering of plasma glucose levels in both normal and streptozotocin-induced type 1 diabetic mice. In contrast, this compound was found to be inactive. While the study reported the significant effects of A and C, specific quantitative data for the lack of effect of this compound was not detailed, a common practice for inactive compounds.

The following table summarizes the available quantitative data for the active comparators, Borapetoside A and C.

CompoundAnimal ModelDoseEffect on Plasma GlucoseReference
This compound Normal and STZ-induced diabetic miceNot specifiedInactive
Borapetoside A Normal and STZ-induced diabetic mice5 mg/kg (i.p.)Significant reduction
Borapetoside C Normal and STZ-induced diabetic mice5 mg/kg (i.p.)Significant reduction

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vivo hypoglycemic studies, detailed experimental protocols are essential. The following methodologies are based on standard practices for evaluating anti-diabetic agents in rodent models.

Animal Model: Streptozotocin (B1681764) (STZ)-Induced Type 1 Diabetic Mice
  • Animals: Male ICR mice are commonly used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ), a compound that is toxic to pancreatic β-cells.

  • Dosage: A typical dose of STZ is administered to induce diabetes.

  • Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels several days after STZ injection. Mice with blood glucose levels significantly higher than the normal range are selected for the study.

  • Grouping: Animals are divided into several groups: a normal control group, a diabetic control group, and treatment groups receiving the test compounds (e.g., Borapetoside A, B, C) or a positive control (e.g., insulin).

Assessment of Hypoglycemic Effect
  • Compound Administration: The test compounds are typically administered via intraperitoneal injection at a specified dose (e.g., 5 mg/kg).

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after compound administration (e.g., 0, 1, 2, 4, and 6 hours) to measure plasma glucose levels.

  • Data Analysis: The percentage change in blood glucose from the initial level is calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects compared to the diabetic control group.

Visualizing the Experimental Workflow and Biological Context

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Phase 1: Induction of Diabetes cluster_1 Phase 2: Experimental Grouping cluster_2 Phase 3: Data Collection & Analysis A Healthy Mice B STZ Injection A->B C Development of Hyperglycemia B->C D Diabetic Mice E Diabetic Control (Vehicle) D->E F Borapetoside A D->F G This compound D->G H Borapetoside C D->H I Blood Glucose Measurement (Time points) E->I F->I G->I H->I J Statistical Analysis I->J K Comparative Results J->K

Caption: Workflow for in vivo hypoglycemic testing.

The anticipated mechanism of action for a hypoglycemic agent often involves the insulin (B600854) signaling pathway, which is crucial for glucose homeostasis.

Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS (pY) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB (p) PDK1->Akt Phosphorylates AS160 AS160 (p) Akt->AS160 Phosphorylates GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Promotes Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Leads to

Caption: Simplified insulin signaling pathway in muscle and adipose tissue.

Conclusion

The available scientific literature consistently indicates that this compound lacks the in vivo hypoglycemic effects observed with its stereoisomers, Borapetoside A and C. This difference is attributed to the specific stereochemistry at the C-8 position of the molecule. For researchers in drug discovery and development, this finding is critical for guiding efforts toward more promising candidates like Borapetoside A and C for the potential treatment of diabetes. Further studies providing direct quantitative comparisons would be beneficial to fully characterize the structure-activity relationship of this class of compounds.

References

Navigating Specificity: A Comparative Guide to Borapetoside B Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific bioactive compounds are paramount. This guide provides a comprehensive comparison of Borapetoside B's potential cross-reactivity in assays designed for its structurally similar and biologically active stereoisomers, Borapetoside A and C. Understanding this potential for cross-reactivity is crucial for the accurate interpretation of experimental data and the development of specific analytical methods.

Borapetosides are a group of clerodane diterpenoid glycosides isolated from the medicinal plant Tinospora crispa. Among these, Borapetosides A and C have garnered significant interest for their hypoglycemic properties[1][2]. In contrast, this compound, a stereoisomer of Borapetosides A and C, is considered biologically inactive in this regard. The key determinant of this activity difference lies in the stereochemistry at the C-8 position of the molecule. Borapetosides A and C possess an 8R-chirality, which is associated with their hypoglycemic effects, while this compound has an 8S-chirality, rendering it inactive[1].

Given their structural similarities, the potential for this compound to cross-react in immunoassays developed for the detection of Borapetoside A or C is a significant concern. This guide explores this issue by providing a comparative analysis based on available data, a hypothetical experimental protocol to assess cross-reactivity, and visual diagrams to illustrate key concepts.

Structural and Functional Comparison

The subtle yet critical difference in the three-dimensional arrangement of atoms between these stereoisomers directly impacts their biological function. This structural similarity is also the primary reason for potential cross-reactivity in antibody-based assays.

FeatureBorapetoside AThis compoundBorapetoside C
Source Tinospora crispaTinospora crispaTinospora crispa
Chemical Class Clerodane Diterpenoid GlycosideClerodane Diterpenoid GlycosideClerodane Diterpenoid Glycoside
C-8 Stereochemistry 8R8S8R
Biological Activity (Hypoglycemic) ActiveInactiveActive
Binding to Insulin (B600854) Resistance Targets (Predicted) High AffinityLow AffinityHigh Affinity

Hypothetical Experimental Protocol: Competitive ELISA for Borapetoside C with Cross-reactivity Testing

To empirically determine the cross-reactivity of this compound in an assay for Borapetoside C, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. The following is a detailed, hypothetical protocol.

Objective: To quantify Borapetoside C and assess the cross-reactivity of this compound and Borapetoside A.

Principle: This is a competitive immunoassay. Borapetoside C in a sample competes with a fixed amount of enzyme-labeled Borapetoside C for binding to a limited number of anti-Borapetoside C antibody-coated microplate wells. The amount of enzyme-labeled Borapetoside C that binds to the antibody is inversely proportional to the concentration of Borapetoside C in the sample.

Materials:

  • Anti-Borapetoside C monoclonal antibody

  • Borapetoside C standard

  • This compound and Borapetoside A for cross-reactivity testing

  • Borapetoside C-Horseradish Peroxidase (HRP) conjugate

  • 96-well microplate coated with anti-Borapetoside C antibody

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of Borapetoside C standards of known concentrations.

    • Prepare solutions of this compound and Borapetoside A at various concentrations to be tested for cross-reactivity.

    • Prepare unknown samples for analysis.

  • Competitive Reaction:

    • Add a fixed volume of the sample, standard, or cross-reactant solution to the antibody-coated wells.

    • Immediately add a fixed volume of Borapetoside C-HRP conjugate to each well.

    • Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Washing:

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Reaction:

    • Add the substrate solution to each well.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature in the dark.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the color development.

  • Data Acquisition:

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation of Cross-reactivity:

    • Calculate the concentration of Borapetoside C that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the IC50 for this compound and Borapetoside A.

    • Cross-reactivity (%) = (IC50 of Borapetoside C / IC50 of cross-reactant) x 100.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare Standards (Borapetoside C) Add_Reagents Add Samples/Standards & Borapetoside C-HRP to Antibody-Coated Plate Standards->Add_Reagents Samples Prepare Samples (Unknowns, Borapetoside A/B) Samples->Add_Reagents Incubate1 Incubate (Competitive Binding) Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate (TMB) Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Calculate_CR Calculate Cross-Reactivity (%) Read_Absorbance->Calculate_CR

Figure 1. Experimental workflow for determining this compound cross-reactivity using a competitive ELISA.

Signaling Pathway of Active Borapetosides

Borapetosides A and C exert their hypoglycemic effects by modulating the insulin signaling pathway. Specifically, they have been shown to promote the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), which in turn leads to an increased expression of the glucose transporter 2 (GLUT2). This cascade of events enhances glucose uptake by cells, thereby lowering blood glucose levels.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effect Cellular Effect Borapetoside_AC Borapetoside A/C IR Insulin Receptor (IR) Borapetoside_AC->IR Activates Akt Akt (Protein Kinase B) IR->Akt Phosphorylates GLUT2 GLUT2 Transporter Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake Facilitates Akt->GLUT2 Increases Expression Glucose Glucose

Figure 2. Simplified signaling pathway of Borapetosides A and C in promoting glucose uptake.

Conclusion and Recommendations

The structural similarity between this compound and its biologically active counterparts, Borapetoside A and C, strongly suggests a high potential for cross-reactivity in immunoassays. The difference in stereochemistry at the C-8 position, while critical for biological function, may not be sufficient for complete discrimination by an antibody, especially if the epitope recognized by the antibody does not include this specific chiral center.

For researchers working with Tinospora crispa extracts or purified borapetosides, it is imperative to:

  • Validate Assay Specificity: When developing or using an immunoassay for a specific borapetoside, it is crucial to perform cross-reactivity studies with all relevant stereoisomers.

  • Employ Chromatographic Methods for Confirmation: For unambiguous quantification, especially in complex matrices, immunoassays should be used as a screening tool, with confirmatory analysis performed using methods with higher specificity, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Consider the Biological Context: When interpreting results from biological assays, it is important to remember that the presence of this compound is unlikely to contribute to the observed hypoglycemic effects.

By carefully considering the potential for cross-reactivity and employing appropriate analytical strategies, researchers can ensure the accuracy and reliability of their findings in the study of these promising natural products.

References

A Head-to-Head Comparison of Borapetoside B and Borapetol B in the Context of Antidiabetic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

Borapetoside B and borapetol B are two clerodane diterpenoids isolated from the medicinal plant Tinospora crispa. While structurally related, these two compounds exhibit a stark contrast in their biological activity, particularly concerning their potential as antidiabetic agents. This guide provides a comprehensive head-to-head comparison, drawing upon available experimental data to highlight their differing mechanisms and therapeutic potential.

Summary of Biological Activity

The primary distinction between the two compounds lies in their effect on glucose metabolism. Borapetol B has been identified as an active insulin (B600854) secretagogue, promoting insulin release from pancreatic β-cells. In contrast, this compound is consistently reported as being inactive in terms of hypoglycemic effects[1][2]. This difference is largely attributed to their stereochemistry. The active borapetosides, such as A and C, possess an 8R-chirality, whereas the inactive this compound has an 8S-chirality[1][2][3].

Quantitative Data Comparison: Borapetol B's Antidiabetic Effects

As this compound has been shown to be inactive, the following quantitative data focuses on the experimentally determined antidiabetic properties of borapetol B.

In Vivo Efficacy of Borapetol B in Rodent Models
ParameterAnimal ModelTreatmentResultSignificanceReference
Oral Glucose Tolerance Test (OGTT) Wistar RatsBorapetol BArea under the glucose curve (0-120 min) was 72 ± 17 mmol/L, compared to 344 ± 10 mmol/L in the placebo group.p < 0.001
Oral Glucose Tolerance Test (OGTT) Goto-Kakizaki (GK) RatsBorapetol BArea under the glucose curve (0-120 min) was 492 ± 63 mmol/L, compared to 862 ± 55 mmol/L in the placebo group.p < 0.01
Plasma Insulin Levels Wistar and GK RatsBorapetol BA 2-fold increase in plasma insulin levels at 30 minutes compared to the placebo group.p < 0.05
In Vitro Efficacy of Borapetol B on Pancreatic Islets
ParameterModelGlucose ConcentrationTreatmentResultSignificanceReference
Insulin Secretion Wistar Rat Islets3.3 mM10 µg/mL Borapetol B5.5-fold increase in insulin secretion.p < 0.001
Insulin Secretion Wistar Rat Islets16.7 mM10 µg/mL Borapetol B7.5-fold increase in insulin secretion.p < 0.001
Insulin Secretion GK Rat Islets3.3 mM10 µg/mL Borapetol B2.5-fold increase in insulin secretion.p < 0.001
Insulin Secretion GK Rat Islets16.7 mM10 µg/mL Borapetol B4.7-fold increase in insulin secretion.p < 0.001

Mechanism of Action: A Tale of Two Molecules

The differing biological activities of this compound and borapetol B stem from their distinct interactions with cellular signaling pathways.

Borapetol B: A Stimulator of Insulin Secretion

Borapetol B's antidiabetic effect is primarily due to its ability to stimulate insulin release from pancreatic β-cells. Its mechanism involves modulating ion channel activity and other cellular processes that lead to insulin exocytosis. The proposed signaling pathway for borapetol B is as follows:

BorapetolB_Pathway BorapetolB Borapetol B K_ATP K-ATP Channel BorapetolB->K_ATP Inhibits G_Protein Pertussis Toxin Sensitive G-protein BorapetolB->G_Protein Activates Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization Leads to Ca_Channel L-type Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis G_Protein->Insulin_Vesicles Potentiates Exocytosis

Caption: Proposed signaling pathway for borapetol B-induced insulin secretion.

Experimental evidence suggests that borapetol B's effect is partially dependent on the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and subsequent influx of calcium through L-type Ca2+ channels. Furthermore, its action is also partly mediated by a pertussis toxin-sensitive G-protein, indicating an effect on the exocytosis of insulin vesicles.

This compound: Inactivity and Structural Implications

In contrast to borapetol B, this compound does not exhibit significant hypoglycemic activity. This lack of effect is attributed to its 8S-stereochemistry, which likely prevents it from binding effectively to the molecular targets that mediate the antidiabetic effects seen with its 8R-epimers, Borapetoside A and C. No dedicated studies on the signaling pathways of this compound have been conducted due to its reported inactivity.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the antidiabetic properties of borapetol B.

Oral Glucose Tolerance Test (OGTT)
  • Animal Models: Male normoglycemic Wistar and type 2 diabetic Goto-Kakizaki (GK) rats were used.

  • Procedure: Following an overnight fast, the animals were administered borapetol B or a placebo orally. After 30 minutes, a glucose solution was administered orally.

  • Data Collection: Blood glucose levels were measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration. Plasma insulin levels were also determined.

  • Analysis: The area under the curve (AUC) for glucose was calculated to determine the overall effect on glucose tolerance.

In Vitro Insulin Secretion Assay (Pancreatic Islets)
  • Islet Isolation: Pancreatic islets were isolated from Wistar and GK rats by collagenase digestion.

  • Incubation: Groups of isolated islets were incubated in a buffer solution containing low (3.3 mM) and high (16.7 mM) glucose concentrations, with and without borapetol B.

  • Data Collection: The supernatant was collected after incubation to measure the amount of secreted insulin using a radioimmunoassay (RIA).

  • Analysis: Insulin secretion in the presence of borapetol B was compared to the control groups at both low and high glucose concentrations.

The workflow for these key experiments can be visualized as follows:

Experimental_Workflow cluster_0 In Vivo: Oral Glucose Tolerance Test cluster_1 In Vitro: Insulin Secretion Assay a1 Fasting of Wistar & GK Rats a2 Oral Administration of Borapetol B or Placebo a1->a2 a3 Oral Glucose Challenge a2->a3 a4 Serial Blood Sampling (0-120 min) a3->a4 a5 Measurement of Blood Glucose & Insulin a4->a5 b1 Isolation of Pancreatic Islets from Rats b2 Incubation with Low/High Glucose +/- Borapetol B b1->b2 b3 Collection of Supernatant b2->b3 b4 Insulin Measurement (RIA) b3->b4

Caption: Workflow for in vivo and in vitro evaluation of borapetol B.

Conclusion

The head-to-head comparison of this compound and borapetol B reveals a clear divergence in their potential as antidiabetic agents. Borapetol B is a promising compound with demonstrated efficacy in stimulating insulin secretion and improving glucose tolerance in both in vivo and in vitro models. Its mechanism of action involves the modulation of key ion channels and G-protein signaling in pancreatic β-cells. Conversely, this compound is considered inactive in this context, a fact attributed to its specific stereochemistry. This comparison underscores the critical importance of stereoisomerism in drug activity and highlights borapetol B as a molecule of interest for further research and development in the field of diabetes therapeutics.

References

Lack of Evidence for Synergistic or Antagonistic Effects of Borapetoside B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical review of existing literature reveals a significant gap in the understanding of Borapetoside B's interactive effects. Currently, there is no published experimental data demonstrating either synergistic or antagonistic properties of this compound when combined with other compounds.

This compound, a clerodane diterpenoid glycoside isolated from Tinospora crispa, has been consistently reported as biologically inactive, particularly in the context of hypoglycemic effects. This lack of activity is attributed to its specific stereochemistry. In contrast, its structural analogs, Borapetoside A and C, have demonstrated significant hypoglycemic and insulin-sensitizing properties. This guide provides a comparative overview of this compound and its active congeners and outlines a potential experimental approach to investigate its interactive effects.

Comparative Analysis of Borapetosides

The primary difference in the biological activity among Borapetosides A, B, and C is attributed to their stereochemistry at the C-8 position. Borapetosides A and C possess an 8R-chirality, which is associated with hypoglycemic activity, while this compound has an 8S-chirality, rendering it inactive in the studied models.[1][2][3]

CompoundReported Biological ActivityKey Findings
This compound Inactive Consistently reported to lack hypoglycemic effects, attributed to its 8S-chirality.[1][2]
Borapetoside A Hypoglycemic Increases glucose utilization, reduces hepatic gluconeogenesis, and activates the insulin (B600854) signaling pathway.
Borapetoside C Hypoglycemic, Insulin Sensitizing Enhances insulin sensitivity, increases glucose utilization, and activates the IR-Akt-GLUT2 signaling pathway. A study showed that combined treatment of a low dose of borapetoside C with insulin enhanced the insulin-induced lowering of plasma glucose.
Borapetoside E Hypoglycemic, Hypolipidemic Improves hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia in high-fat-diet-induced diabetic mice.

Experimental Protocols for Active Borapetosides

To provide a framework for potential future studies on this compound, the following are summaries of experimental protocols used to evaluate the activity of its active counterparts.

Hypoglycemic Effect of Borapetoside A in Mice
  • Animal Model: Streptozotocin-induced type 1 diabetic mice and diet-induced type 2 diabetic mice.

  • Treatment: Mice were treated with a vehicle control, Borapetoside A, or other active agents.

  • In Vitro Assays: Mouse myoblastic C2C12 and hepatocellular carcinoma Hep3B cells were used.

  • Outcome Measures: Plasma glucose concentration, plasma insulin levels, glycogen (B147801) content, and protein expression of phosphoenolpyruvate (B93156) carboxykinase were measured.

Insulin Sensitizing Effect of Borapetoside C in Diabetic Mice
  • Animal Model: Normal and type 2 diabetic (T2DM) mice, and type 1 diabetic (T1DM) mice.

  • Treatment: Acute treatment with Borapetoside C (5mg/kg, i.p.). Combined treatment of a low dose of Borapetoside C (0.1mg/kg, i.p.) with insulin.

  • Outcome Measures: Plasma glucose levels after oral glucose challenge, muscle glycogen content, and phosphorylation of insulin receptor (IR), Akt, and expression of glucose transporter-2 (GLUT2) in the liver.

Metabolic Effects of Borapetoside E in High-Fat-Diet-Induced Diabetic Mice
  • Animal Model: High-fat-diet (HFD)-induced obese mice.

  • Treatment: Intraperitoneal injection of Borapetoside E.

  • Outcome Measures: Physiological, histological, and biochemical assessments including blood glucose, insulin resistance, hepatic steatosis, hyperlipidemia, and oxygen consumption. Gene and protein expression of molecules related to glucose and lipid metabolism were also analyzed.

Visualizing the Structural Differences and a Path Forward

The structural disparities between the active and inactive borapetosides are crucial for understanding their biological effects. The following diagram illustrates these key differences.

cluster_0 Structural Comparison of Borapetosides Borapetoside_A Borapetoside A (8R-chirality) Activity Biological Activity Borapetoside_A->Activity Active Borapetoside_B This compound (8S-chirality) Borapetoside_B->Activity Inactive Borapetoside_C Borapetoside C (8R-chirality) Borapetoside_C->Activity Active

Figure 1. Structural basis of Borapetoside activity.

Given the absence of data on the interactive effects of this compound, a structured experimental workflow is necessary to explore this area. The following diagram proposes a potential research pathway.

cluster_1 Proposed Workflow for Investigating this compound Interactions A In Vitro Screening (e.g., cell-based assays) B Select Candidate Compound(s) for combination studies A->B C Combination Studies (Checkerboard assay, Isobologram analysis) B->C D Determine Interaction Type (Synergistic, Additive, Antagonistic) C->D E In Vivo Validation (Animal models) D->E If Synergistic F Mechanistic Studies (Signaling pathway analysis) E->F

Figure 2. Hypothetical workflow for interaction studies.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Borapetoside B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Chemical Waste Management

The foundation of safe disposal lies in the principles of proper segregation, secure containment, and clear labeling of all chemical waste. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate strict procedures for handling hazardous materials in laboratory environments.[1][2] A key requirement is the prohibition of disposing of hazardous pharmaceutical waste, including potentially cytotoxic compounds, into sewer systems.[2]

All materials that have come into contact with Borapetoside B should be treated as potentially hazardous waste. This includes contaminated personal protective equipment (PPE), glassware, and any unused or expired compound.[2]

Quantitative Guidelines for Laboratory Chemical Waste

To ensure compliance and safety, laboratories should adhere to specific quantitative parameters for waste accumulation and storage.

ParameterGuidelineRegulatory Basis/Best Practice
Waste Accumulation Limit Do not exceed 25 gallons of total chemical waste per laboratory.Research Safety Guidance
Reactive Waste Limit No more than one (1) quart of reactive acutely hazardous chemical waste.Research Safety Guidance
Container Fill Level Seal waste containers when they are three-quarters full to prevent spills.[2]General Laboratory Safety
Storage Time (Academic Labs) Maximum of six (6) months within the facility.EPA Subpart K
Aqueous Waste pH for Drain Disposal pH between 4 and 10 for non-toxic, water-soluble substances.Institutional Guidelines
Empty Container Rinsing Rinse three times; the first rinse is collected as chemical waste.Environmental Health & Safety

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the procedural steps for the proper disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation at the Point of Generation: Immediately segregate waste contaminated with this compound from non-hazardous trash.

  • Solid Waste: Place contaminated items such as gloves, wipes, and disposable labware into a designated, leak-proof hazardous waste container lined with a durable bag. If the compound is considered cytotoxic, a red or yellow container specifically marked for cytotoxic waste should be used.

  • Liquid Waste: Collect unused solutions of this compound in a chemically compatible, leak-proof, and shatter-resistant container. Do not mix with incompatible chemicals.

  • Sharps: Any needles, syringes, or glass Pasteur pipettes contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

3. Container Labeling: Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Cytotoxic"). Include the date when the first waste was added.

4. Storage in a Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel. Ensure that incompatible waste types are segregated to prevent reactions.

5. Scheduling Waste Pickup: Follow your institution's procedures for arranging the pickup of hazardous waste by trained Environmental Health and Safety (EHS) personnel. Do not allow waste to accumulate beyond the established time limits.

6. Final Disposal Method: For cytotoxic waste, the recommended final disposal methods are high-temperature incineration or chemical neutralization. These processes are performed by specialized waste management facilities to ensure the complete destruction of the hazardous compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

BorapetosideB_Disposal_Workflow start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate is_sharp Is the waste a sharp (needle, glass)? segregate->is_sharp sharps_container Place in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No label_container Label Container: 'Hazardous Waste' 'this compound' Date sharps_container->label_container liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Solid Waste Container is_liquid->solid_container No liquid_container->label_container solid_container->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa schedule_pickup Schedule Waste Pickup with EHS store_saa->schedule_pickup end End: Proper Disposal by Authorized Personnel schedule_pickup->end

Disposal workflow for this compound laboratory waste.

References

Essential Safety and Logistics for Handling Borapetoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Borapetoside B. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a substance with unknown toxicity and handle it with the utmost caution. The following procedures are based on established best practices for managing potentially hazardous research chemicals.

Hazard Assessment and Mitigation

Given that the specific toxicological properties of this compound are not well-documented, a conservative approach to safety is required. Assume the compound may be toxic, irritant, and potentially hazardous upon inhalation, ingestion, or skin contact.[1][2] All handling procedures should be designed to minimize exposure.

Key Safety Principles:

  • Minimize Exposure: Always aim to reduce the risk of direct contact, inhalation, and ingestion.[1]

  • Work in a Controlled Environment: All manipulations of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3]

  • Use Minimal Quantities: Whenever possible, use the smallest amount of the substance necessary for the experiment.[3]

  • Avoid Working Alone: Never handle compounds of unknown toxicity when you are alone in the laboratory.

  • Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible. All personnel should be familiar with emergency protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE.

Body Part Protection Level Specific Recommendations Rationale
Respiratory HighNIOSH-approved N95 or higher-rated respirator. For handling larger quantities or when aerosolization is likely, a powered air-purifying respirator (PAPR) is recommended.To prevent inhalation of airborne particles.
Hands Double GlovingAn inner layer of nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™).Provides robust protection against accidental skin contact and potential chemical permeation.
Eyes/Face Full CoverageChemical splash goggles and a full-face shield.Protects against splashes, sprays, and airborne particles.
Body Full CoverageA lab coat, supplemented with a chemically resistant apron or disposable coveralls.Prevents contamination of personal clothing and skin.
Feet Enclosed FootwearClosed-toe shoes, preferably made of a chemically resistant material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

A structured operational plan is crucial for minimizing risks during the handling of this compound.

Preparation:

  • Designate a specific work area within a chemical fume hood for the procedure.

  • Assemble all necessary equipment and reagents before commencing work.

  • Ensure that a spill kit and appropriate waste containers are readily available.

  • Don all required PPE before entering the designated work area.

Handling:

  • Perform all weighing and transfers of solid this compound within the fume hood to contain any dust.

  • Use appropriate tools such as spatulas and forceps to avoid direct contact.

  • Keep containers of this compound sealed when not in use.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

Post-Handling:

  • Decontaminate the work area thoroughly after use.

  • Carefully remove and dispose of PPE in the designated waste stream.

  • Wash hands and any potentially exposed skin with soap and water.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, sealed hazardous waste container.

Labeling:

  • The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound," and any known information about its solvents or potential hazards.

Storage and Disposal:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Waste Management Prep1 Identify Hazards & Review Protocol Prep2 Assemble Equipment & Reagents Prep1->Prep2 Prep3 Don Required PPE Prep2->Prep3 Handling1 Weigh & Transfer This compound Prep3->Handling1 Handling2 Prepare Solution (if applicable) Handling1->Handling2 Post1 Decontaminate Work Area Handling2->Post1 Post2 Doff & Dispose of PPE Post1->Post2 Post3 Wash Hands Post2->Post3 Disp1 Segregate Contaminated Waste Disp2 Label Hazardous Waste Container Disp1->Disp2 Disp3 Store in Satellite Accumulation Area Disp2->Disp3 Disp4 Arrange for EHS Pickup Disp3->Disp4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borapetoside B
Reactant of Route 2
Borapetoside B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.